molecular formula C9H9BrO2 B1273578 2-(4-Bromo-3-methylphenyl)acetic acid CAS No. 215949-57-8

2-(4-Bromo-3-methylphenyl)acetic acid

Katalognummer: B1273578
CAS-Nummer: 215949-57-8
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: LHFFNLRLDVODNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-3-methylphenyl)acetic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-bromo-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFFNLRLDVODNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394210
Record name 2-(4-bromo-3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215949-57-8
Record name 2-(4-bromo-3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromo-3-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-3-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. Phenylacetic acid and its analogues are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of a variety of therapeutic agents.[1] Notably, many non-steroidal anti-inflammatory drugs (NSAIDs) are derived from aryl-substituted acetic acids. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, a compound of interest for researchers in drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of approximately 229.07 g/mol . Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
CAS Number 215949-57-8[2]
Melting Point 81°C[1]
Boiling Point 338°C[1]
Polar Surface Area 37.3 Ų[2]

Synthesis

A common and effective method for the synthesis of this compound is through the hydrolysis of its corresponding nitrile precursor, 2-(4-bromo-3-methylphenyl)acetonitrile. This transformation can be achieved under either acidic or basic conditions. Below is a detailed experimental protocol for the basic hydrolysis of the nitrile.

Experimental Protocol: Synthesis via Hydrolysis of 2-(4-bromo-3-methylphenyl)acetonitrile

This protocol is adapted from established procedures for the hydrolysis of similar arylacetonitriles.[3][4]

Materials:

  • 2-(4-bromo-3-methylphenyl)acetonitrile

  • Ethanol

  • 6M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, developing chamber, UV lamp)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-bromo-3-methylphenyl)acetonitrile in a suitable amount of ethanol.

  • To this solution, add an excess of 6M sodium hydroxide solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting nitrile has been consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Dry the purified this compound, for example, in a vacuum oven.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process starting from 4-bromo-3-methylbenzyl bromide. This workflow is depicted in the following diagram.

G cluster_reagents1 cluster_reagents2 A 4-Bromo-3-methylbenzyl bromide B 2-(4-Bromo-3-methylphenyl)acetonitrile A->B Nucleophilic Substitution C This compound B->C Hydrolysis R1 NaCN, Ethanol R2 H3O+ / Heat (Hydrolysis)

Caption: Synthetic pathway to this compound.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl group protons. The aromatic protons would likely appear as a set of multiplets in the downfield region (typically 7.0-7.6 ppm). The methylene protons adjacent to the carboxylic acid group would be expected to appear as a singlet at around 3.6 ppm. The methyl group protons on the aromatic ring would likely be observed as a singlet further upfield.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would be expected to show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 175-185 ppm. The aromatic carbons would appear in the region of 120-140 ppm, with the carbon attached to the bromine atom being shifted to a slightly different chemical shift. The methylene carbon and the methyl carbon would appear at the most upfield positions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band for the hydroxyl group (O-H) of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption band for the carbonyl group (C=O) stretch would be expected around 1700 cm⁻¹. The spectrum would also show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-Br bond.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (approximately 229 and 231 amu, due to the isotopic distribution of bromine). A prominent fragment ion would likely be observed corresponding to the loss of the carboxylic acid group (-COOH), resulting in a benzyl-type cation.

Potential Applications in Drug Development

Phenylacetic acid derivatives are a well-established class of compounds with anti-inflammatory properties.[5] While specific biological activity data for this compound is not extensively documented in the available literature, its structural similarity to known anti-inflammatory agents suggests its potential as a lead compound or intermediate in the development of new therapeutics. Further research is warranted to explore its biological activities, such as its potential to inhibit enzymes involved in inflammatory pathways like cyclooxygenases (COX-1 and COX-2).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a valuable building block for organic synthesis and holds potential for applications in drug discovery, particularly in the area of anti-inflammatory agents. This technical guide has provided an overview of its chemical and physical properties, a plausible synthetic route, and predicted spectral characteristics. Further experimental investigation is needed to fully elucidate its biological profile and to obtain detailed spectral data for this compound.

References

An In-Depth Technical Guide to 2-(4-Bromo-3-methylphenyl)acetic acid (CAS Number: 215949-57-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromo-3-methylphenyl)acetic acid (CAS No. 215949-57-8), a valuable building block in synthetic organic chemistry and drug discovery. This document consolidates available data on its physicochemical properties, provides a plausible synthetic route, and details the experimental protocols for the synthesis and biological evaluation of its derivatives. A key focus is placed on its emerging role as a precursor to novel therapeutic agents, supported by recent studies on its derivatives' antibacterial and enzyme-inhibiting activities.

Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. Its chemical structure and key properties are summarized below.

PropertyValueSource
CAS Number 215949-57-8[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
IUPAC Name This compound[1]
Melting Point 81°C[2]
Boiling Point 338°C[2]
SMILES CC1=C(C=CC(=C1)CC(=O)O)Br[1]

Synthesis Protocols

Plausible Synthesis of this compound

A likely synthetic pathway would involve the following steps:

  • Bromination of m-Toluene: Starting with 3-methyltoluene (m-xylene), a Friedel-Crafts alkylation followed by bromination, or direct bromination under controlled conditions, would yield 4-bromo-1-methyl-3-nitrobenzene.

  • Side-Chain Halogenation: The methyl group of the resulting compound would then be halogenated, for example, using N-bromosuccinimide (NBS) under radical initiation, to give 4-bromo-1-(bromomethyl)-3-methylbenzene.

  • Cyanation: The benzyl bromide can then be converted to the corresponding nitrile, 2-(4-bromo-3-methylphenyl)acetonitrile, via reaction with a cyanide salt like sodium cyanide.

  • Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group would yield the desired product, this compound.

G start 3-Methyltoluene step1 Bromination start->step1 intermediate1 4-Bromo-1,3-dimethylbenzene step1->intermediate1 step2 Side-chain Bromination (NBS) intermediate1->step2 intermediate2 4-Bromo-1-(bromomethyl) -3-methylbenzene step2->intermediate2 step3 Cyanation (NaCN) intermediate2->step3 intermediate3 2-(4-Bromo-3-methylphenyl) acetonitrile step3->intermediate3 step4 Hydrolysis intermediate3->step4 end 2-(4-Bromo-3-methylphenyl) acetic acid step4->end

Plausible synthesis workflow for this compound.

Experimental Protocol for the Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

Recent research has utilized this compound as a precursor for the synthesis of biologically active molecules. The following protocol details the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylation via Suzuki coupling.[3]

2.2.1. Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide

  • To a solution of pyrazine-2-carboxylic acid (1 equivalent) and 4-bromo-3-methyl aniline (1 equivalent) in a suitable solvent, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added.

  • The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The resulting product, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, is isolated and purified by standard procedures.[3]

2.2.2. Suzuki Coupling for Arylated Derivatives

  • A dried Schlenk tube is charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equivalent), the respective aryl boronic acid (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium phosphate (2.0 equivalents).

  • A 10:1 mixture of 1,4-dioxane and water is added under an inert argon atmosphere.

  • The reaction mixture is heated to 90°C for 24 hours and monitored by TLC.

  • Upon completion, the mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is then dried and concentrated to yield the arylated derivatives.[3]

G start Pyrazine-2-carboxylic acid + 4-Bromo-3-methyl aniline step1 DCC, DMAP start->step1 intermediate N-(4-Bromo-3-methylphenyl) pyrazine-2-carboxamide step1->intermediate step2 Aryl Boronic Acid, Pd(PPh3)4, K3PO4 intermediate->step2 end Arylated Derivatives step2->end

Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives.

Biological Activity and Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities, suggesting its potential in drug discovery programs.

Antibacterial Activity

Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).[3]

CompoundMinimum Inhibitory Concentration (MIC) (mg/mL)
5d 6.25

Note: Compound 5d is an arylated derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

Enzyme Inhibition

The same series of compounds was also tested for their inhibitory activity against alkaline phosphatase.[3]

CompoundIC₅₀ (µM)
5d 1.469 ± 0.02

These findings highlight the potential of using this compound as a scaffold for developing new antibacterial agents and enzyme inhibitors.

G core 2-(4-Bromo-3-methylphenyl) acetic acid intermediate Synthesis of Derivatives core->intermediate application1 Antibacterial Agents (e.g., against XDR S. Typhi) intermediate->application1 application2 Enzyme Inhibitors (e.g., Alkaline Phosphatase) intermediate->application2

Drug discovery potential of this compound derivatives.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. Its utility has been demonstrated through the synthesis of derivatives exhibiting potent antibacterial and enzyme-inhibiting properties. This guide provides researchers and drug development professionals with a foundational understanding of this compound, encompassing its chemical properties, synthetic accessibility, and promising applications in medicinal chemistry. Further exploration of derivatives based on this scaffold is warranted to uncover new lead compounds for various therapeutic targets.

References

An In-depth Technical Guide to 2-(4-Bromo-3-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure, properties, and representative experimental protocols related to 2-(4-Bromo-3-methylphenyl)acetic acid. The information is compiled from established chemical databases and relevant literature to support research and development activities.

Molecular Identity and Structure

This compound is a substituted aromatic carboxylic acid. The core structure consists of a phenylacetic acid backbone with two substituents on the benzene ring: a bromine atom at position 4 and a methyl group at position 3. This specific substitution pattern is critical for its chemical reactivity and potential biological activity. It is utilized as a chemical reagent and intermediate in the synthesis of more complex organic and pharmaceutical compounds.[1]

Chemical Identifiers

Key identifiers for this compound are summarized below, providing standardized nomenclature and database references.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 215949-57-8PubChem[2]
Molecular Formula C₉H₉BrO₂PubChem[2]
SMILES CC1=C(C=CC(=C1)CC(=O)O)BrPubChem[2]
InChIKey LHFFNLRLDVODNC-UHFFFAOYSA-NPubChem[2]
PubChem CID 3613522PubChem[2]
Physicochemical Properties

The quantitative physical and chemical properties of the molecule are crucial for experimental design, including reaction conditions and purification methods.

PropertyValueSource
Molecular Weight 229.07 g/mol PubChem[2], MySkinRecipes[1]
Monoisotopic Mass 227.97859 DaPubChem[2]
Melting Point 81°CMySkinRecipes[1]
Boiling Point 338°CMySkinRecipes[1]
Storage Room temperature, dry conditionsMySkinRecipes[1]
Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, showing the connectivity of atoms and the arrangement of functional groups.

Caption: 2D structure of this compound.

Representative Experimental Protocols

Synthesis: Electrophilic Aromatic Bromination

A common and effective method for synthesizing bromophenylacetic acids is through the direct electrophilic bromination of the corresponding phenylacetic acid precursor. The following protocol is adapted from the synthesis of a similar compound, 2-(3-bromo-4-methoxyphenyl)acetic acid.[3]

Objective: To synthesize this compound from 3-methylphenylacetic acid.

Materials:

  • 3-methylphenylacetic acid

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice-water bath

Procedure:

  • Dissolve the starting material, 3-methylphenylacetic acid, in a suitable volume of glacial acetic acid within a reaction flask equipped with a stirrer.

  • Prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 3-methylphenylacetic acid over a period of 30-60 minutes. The reaction is typically conducted at room temperature.[3]

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours to ensure the reaction goes to completion.[3]

  • Pour the reaction mixture into a larger volume of ice-water to precipitate the crude product.[3]

  • Collect the solid precipitate by vacuum filtration and wash it with cold water to remove residual acid and bromine.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as hot xylene or an ethanol/water mixture, to yield the pure this compound.[3]

Structural Characterization

To confirm the identity and purity of the synthesized compound, standard analytical techniques are employed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique is used to identify the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons of the acetic acid side chain, the methyl (-CH₃) protons, and the acidic proton of the carboxyl group. The splitting patterns and integration values would confirm the substitution pattern on the aromatic ring.

  • ¹³C NMR: This analysis identifies the different carbon environments in the molecule, providing confirmation of the carbon skeleton, including the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon of the acid group.

B. Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight of the compound. The analysis of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), providing definitive confirmation of its elemental composition.

C. Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present. The spectrum for this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group (a sharp, strong peak around 1700 cm⁻¹), and C-H and C=C stretches associated with the aromatic ring and alkyl groups.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(4-Bromo-3-methylphenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is a three-step process commencing with the readily available starting material, 4-bromo-3-methyltoluene. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to facilitate its application in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence:

  • Side-Chain Bromination: The initial step involves the free-radical bromination of the methyl group of 4-bromo-3-methyltoluene to yield 4-bromo-3-methylbenzyl bromide.

  • Cyanation: The resulting benzyl bromide is then converted to 4-bromo-3-methylphenylacetonitrile via a nucleophilic substitution reaction with a cyanide salt.

  • Hydrolysis: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid, affording the target molecule, this compound.

Synthesis_Pathway Start 4-Bromo-3-methyltoluene Intermediate1 4-Bromo-3-methylbenzyl bromide Start->Intermediate1 NBS, AIBN CCl4, Reflux Intermediate2 4-Bromo-3-methylphenylacetonitrile Intermediate1->Intermediate2 NaCN DMSO FinalProduct This compound Intermediate2->FinalProduct H2SO4, H2O Reflux Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis s1_start Mix 4-bromo-3-methyltoluene, NBS, and AIBN in CCl4 s1_react Reflux and irradiate s1_start->s1_react s1_workup Cool, filter, wash, and evaporate solvent s1_react->s1_workup s1_product Crude 4-bromo-3-methylbenzyl bromide s1_workup->s1_product s2_add Add 4-bromo-3-methylbenzyl bromide solution s1_product->s2_add s2_start Dissolve NaCN in DMSO s2_start->s2_add s2_react Stir at room temperature s2_add->s2_react s2_workup Aqueous work-up and extraction s2_react->s2_workup s2_product Crude 4-bromo-3-methylphenylacetonitrile s2_workup->s2_product s3_start Add H2SO4/H2O to nitrile s2_product->s3_start s3_react Reflux the mixture s3_start->s3_react s3_workup Pour onto ice and filter s3_react->s3_workup s3_purify Recrystallize s3_workup->s3_purify s3_product Pure this compound s3_purify->s3_product

Spectroscopic Profile of 2-(4-Bromo-3-methylphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(4-Bromo-3-methylphenyl)acetic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopic interpretation and comparison with structurally similar molecules. Detailed, generalized experimental protocols for acquiring such data are also provided, alongside visualizations to aid in understanding the molecular structure and analytical workflow.

Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1] Its structure, featuring a substituted phenyl ring attached to an acetic acid moiety, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and quality control in research and drug development settings.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol [1]
CAS Number 215949-57-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the bromine and methyl substituents on the phenyl ring.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.4-7.5Doublet1HAr-H
~7.1-7.2Doublet1HAr-H
~6.9-7.0Doublet of Doublets1HAr-H
~3.6Singlet2H-CH₂-COOH
~2.4Singlet3H-CH₃

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175-180-COOH
~135-140Ar-C (quaternary)
~130-135Ar-C (quaternary)
~130-135Ar-CH
~125-130Ar-CH
~120-125Ar-C (quaternary)
~120-125Ar-CH
~40-45-CH₂-COOH
~20-25-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, most notably the carboxylic acid and the substituted benzene ring.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1475Medium-StrongC=C stretch (aromatic ring)
~1300MediumC-O stretch (carboxylic acid)
~920Medium, BroadO-H bend (carboxylic acid dimer)
~800-900StrongC-H bend (aromatic, out-of-plane)
~600-700MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in a distinctive M and M+2 pattern for the molecular ion and bromine-containing fragments.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
228/230High[M]⁺ (Molecular ion)
183/185Medium[M - COOH]⁺
104Medium[M - Br - COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set an appropriate spectral width and number of scans.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe for solids, or after separation by gas or liquid chromatography).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

To further elucidate the structural and analytical aspects of this compound, the following diagrams are provided.

G cluster_structure Chemical Structure cluster_analysis Spectroscopic Analysis Workflow structure Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Tables 1-5) NMR->Data IR->Data MS->Data

Caption: Workflow of Spectroscopic Analysis.

G cluster_key_features Key Structural Features for Spectroscopy Aromatic Aromatic Protons (δ ~6.9-7.5 ppm) Methylene Methylene Protons (-CH₂-) (δ ~3.6 ppm) Methyl Methyl Protons (-CH₃) (δ ~2.4 ppm) Carboxyl Carboxylic Acid (-COOH) (δ ~10-12 ppm, IR ~1700, 2500-3300 cm⁻¹) Bromine Bromine (MS Isotopic Pattern)

Caption: Key Molecular Features and Their Spectroscopic Correlation.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3-methylphenyl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(4-bromo-3-methylphenyl)acetic acid, a valuable building block in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and logical workflow diagrams to aid in practical application.

Introduction

2-(Aryl)propionic acids and their acetic acid analogues are a well-established class of compounds with significant anti-inflammatory properties. The specific substitution pattern of this compound makes it an interesting candidate for further derivatization and biological screening. The presence of the bromo and methyl groups on the phenyl ring offers opportunities for diverse chemical modifications, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. This guide will explore two viable synthetic strategies for the preparation of this key intermediate.

Synthetic Pathway 1: From 4-Bromo-3-methyltoluene

This pathway involves a three-step sequence starting from the commercially available 4-bromo-3-methyltoluene: side-chain bromination, followed by cyanation, and concluding with hydrolysis of the resulting nitrile.

Synthetic_Pathway_1 A 4-Bromo-3-methyltoluene B 4-Bromo-3-methylbenzyl bromide A->B NBS, AIBN CCl4, Reflux C 2-(4-Bromo-3-methylphenyl)acetonitrile B->C NaCN, DMSO Room Temp. D This compound C->D H2SO4, H2O Reflux

Caption: Synthetic route from 4-Bromo-3-methyltoluene.

Step 1: Side-Chain Bromination of 4-Bromo-3-methyltoluene

The initial step involves the free-radical bromination of the methyl group of 4-bromo-3-methyltoluene to yield 4-bromo-3-methylbenzyl bromide. This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide and uses N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride.

Experimental Protocol:

A mixture of 4-bromo-3-methyltoluene (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 equivalents) in anhydrous carbon tetrachloride is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-bromo-3-methylbenzyl bromide, which can be used in the next step without further purification.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar Ratio
4-Bromo-3-methyltolueneC₈H₉Br185.061
N-BromosuccinimideC₄H₄BrNO₂177.981.1
AIBNC₈H₁₂N₄164.210.02
4-Bromo-3-methylbenzyl bromideC₈H₈Br₂263.96-
Expected Yield ~85-95%
Step 2: Cyanation of 4-Bromo-3-methylbenzyl bromide

The benzylic bromide is then converted to the corresponding nitrile, 2-(4-bromo-3-methylphenyl)acetonitrile, through a nucleophilic substitution reaction with sodium cyanide.

Experimental Protocol:

To a solution of 4-bromo-3-methylbenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), sodium cyanide (1.2 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. After the reaction is complete, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar Ratio
4-Bromo-3-methylbenzyl bromideC₈H₈Br₂263.961
Sodium CyanideNaCN49.011.2
2-(4-Bromo-3-methylphenyl)acetonitrileC₉H₈BrN210.07-
Expected Yield ~80-90%
Step 3: Hydrolysis of 2-(4-Bromo-3-methylphenyl)acetonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid, this compound. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.

Experimental Protocol:

A mixture of 2-(4-bromo-3-methylphenyl)acetonitrile (1 equivalent) and aqueous sulfuric acid (e.g., 50% v/v) is heated at reflux. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar Ratio
2-(4-Bromo-3-methylphenyl)acetonitrileC₉H₈BrN210.071
Sulfuric Acid / WaterH₂SO₄ / H₂O--
This compoundC₉H₉BrO₂229.07-
Expected Yield ~75-85%

Synthetic Pathway 2: Willgerodt-Kindler Reaction from 1-(4-Bromo-3-methylphenyl)ethanone

An alternative route to the target molecule is through the Willgerodt-Kindler reaction, starting from 1-(4-bromo-3-methylphenyl)ethanone. This reaction allows for the conversion of an aryl methyl ketone to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.

Synthetic_Pathway_2 E 1-Bromo-2-methylbenzene F 1-(4-Bromo-3-methylphenyl)ethanone E->F Acetyl Chloride, AlCl3 CS2 G 2-(4-Bromo-3-methylphenyl)thioacetamide F->G Sulfur, Morpholine Reflux H This compound G->H H2SO4, H2O Reflux

Caption: Willgerodt-Kindler reaction pathway.

Step 1: Friedel-Crafts Acylation of 1-Bromo-2-methylbenzene (if starting material is unavailable)

The starting ketone, 1-(4-bromo-3-methylphenyl)ethanone, is commercially available. However, it can also be synthesized via Friedel-Crafts acylation of 1-bromo-2-methylbenzene.

Experimental Protocol:

To a cooled suspension of anhydrous aluminum chloride (1.2 equivalents) in a solvent such as carbon disulfide or dichloromethane, acetyl chloride (1.1 equivalents) is added dropwise. 1-Bromo-2-methylbenzene (1 equivalent) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the product is purified by distillation or crystallization.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar Ratio
1-Bromo-2-methylbenzeneC₇H₇Br171.041
Acetyl ChlorideC₂H₃ClO78.501.1
Aluminum ChlorideAlCl₃133.341.2
1-(4-Bromo-3-methylphenyl)ethanoneC₉H₉BrO213.07-
Expected Yield ~70-80%
Step 2: Willgerodt-Kindler Reaction

This one-pot reaction converts the aryl methyl ketone into a thioamide derivative.

Experimental Protocol:

A mixture of 1-(4-bromo-3-methylphenyl)ethanone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) is heated at reflux. The reaction progress is monitored by TLC. After completion, the excess morpholine is removed by distillation. The resulting crude thioamide is then directly subjected to hydrolysis.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar Ratio
1-(4-Bromo-3-methylphenyl)ethanoneC₉H₉BrO213.071
SulfurS32.062.5
MorpholineC₄H₉NO87.123
2-(4-Bromo-3-methylphenyl)thioacetamideC₉H₁₀BrNS259.15-
Expected Yield Intermediate
Step 3: Hydrolysis of the Thioamide

The crude thioamide from the previous step is hydrolyzed to the final carboxylic acid product.

Experimental Protocol:

The crude thioamide is mixed with an aqueous solution of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide. The mixture is heated at reflux until the hydrolysis is complete (monitored by the evolution of hydrogen sulfide or ammonia). If acidic hydrolysis is used, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with water, and recrystallized. If basic hydrolysis is performed, the reaction mixture is cooled, acidified with a mineral acid to precipitate the carboxylic acid, which is then collected by filtration, washed, and recrystallized.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar Ratio
2-(4-Bromo-3-methylphenyl)thioacetamideC₉H₁₀BrNS259.151
Sulfuric Acid / Water or NaOH / H₂O---
This compoundC₉H₉BrO₂229.07-
Expected Yield (from ketone) ~60-70%

Characterization Data for this compound

Accurate characterization of the final product is crucial for confirming its identity and purity. The following are expected spectroscopic data for this compound.

Spectroscopic Data Expected Chemical Shifts (ppm) or Values
¹H NMR (CDCl₃) δ ~10-12 (br s, 1H, COOH), ~7.4 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~3.6 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~178 (C=O), ~138 (C-Br), ~136 (C-CH₃), ~132 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-C), ~126 (Ar-CH), ~40 (CH₂), ~23 (CH₃)
Melting Point Approximately 80-85 °C

Conclusion

This technical guide has outlined two robust and practical synthetic routes for the preparation of this compound. The choice between the two pathways may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both methods utilize well-established organic transformations and provide the target compound in good overall yields. The detailed experimental protocols and characterization data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

In-Depth Technical Guide: Biological Activity of 2-(4-Bromo-3-methylphenyl)acetic Acid and Related Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 2-(4-Bromo-3-methylphenyl)acetic acid is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound based on the known effects of structurally related brominated phenylacetic acid and phenylacetamide derivatives. The experimental protocols, quantitative data, and mechanistic pathways described herein are derived from studies on these related compounds and serve as a predictive framework for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a phenylacetic acid core with bromo and methyl substitutions, suggests its potential as a pharmacologically active molecule. Phenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This document explores these potential activities, drawing parallels from closely related and well-studied analogues.

Potential Anti-inflammatory Activity

Phenylacetic acid derivatives are widely recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Quantitative Data from Related Compounds

The following table summarizes the anti-inflammatory and COX inhibitory activities of various substituted phenylacetic acid derivatives.

Compound/DerivativeAssayTargetIC50 (µM)Reference CompoundIC50 (µM)
2-Amino-3-(4'-chlorobenzoyl)phenylacetic acidCyclooxygenase InhibitionNot SpecifiedMore potent than IndomethacinIndomethacin-
2-Amino-3-(4'-bromobenzoyl)phenylacetic acidCyclooxygenase InhibitionNot SpecifiedMore potent than IndomethacinIndomethacin-
2-Amino-3-benzoyl-5-chlorophenylacetic acid (4'-bromo derivative)Cyclooxygenase InhibitionNot SpecifiedMore potent than IndomethacinIndomethacin-

Data presented is for structurally related compounds and not for this compound.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • COX-1 and COX-2 enzymes (ovine or human recombinant).

  • Arachidonic acid (substrate).

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Detection reagents for prostaglandin E2 (PGE2) or other prostanoids (e.g., EIA kit).

  • Microplate reader.

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, enzyme solution, and the test compound dilutions. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor like indomethacin).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a solution of HCl).

  • Detection: Quantify the amount of PGE2 produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs Phenylacetic Acid Derivatives (e.g., this compound) NSAIDs->COX_Enzymes Inhibition

Potential Cytotoxic Activity

Phenylacetamide derivatives, which are structurally similar to phenylacetic acids, have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data from Related Compounds

The following table presents the cytotoxic activity of several phenylacetamide derivatives against different cancer cell lines.

Compound IDSubstitution on N-phenyl ringCell LineIC50 (µM)Reference
3c4-chloroMCF-7 (Breast Cancer)0.7 ± 0.08[1]
3d4-bromoMCF-7 (Breast Cancer)0.7 ± 0.4[1]
3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08[1]
3dPC-12 (Pheochromocytoma)0.6 ± 0.08[1]
3j4-nitroMDA-MB-468 (Breast Cancer)0.76 ± 0.09[1]

Data presented is for structurally related compounds and not for this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-468).

  • Complete cell culture medium.

  • Test compound dissolved in a suitable solvent.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Experimental Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compound Add Test Compound Dilutions Incubation_24h->Add_Compound Incubation_Treatment Incubate for 24-72h Add_Compound->Incubation_Treatment Add_MTT Add MTT Solution Incubation_Treatment->Add_MTT Incubation_MTT Incubate for 2-4h Add_MTT->Incubation_MTT Add_Solubilizer Add Solubilization Solution Incubation_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Potential Antimicrobial Activity

Phenylacetic acid and its derivatives have been reported to possess antimicrobial properties against a variety of microorganisms.

Quantitative Data from Related Compounds

The following table shows the antimicrobial activity of a copper(II) complex of phenylacetic acid.

CompoundMicroorganismZone of Inhibition (mm)
[Cu(PAA)3(N3)2]S. aureus3
[Cu(PAA)3(N3)2]E. coli2.5
[Cu(PAA)3(N3)2]R. OligosporesNo inhibition

PAA = Phenylacetic acid. Data is for a metal complex of the parent compound.[2]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against bacterial strains.

Materials:

  • Test compound.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB) or other suitable growth medium.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Spectrophotometer or microplate reader.

Procedure:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria.

  • Inoculation: Add the bacterial suspension to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can also be confirmed by measuring the optical density with a microplate reader.

Logical Relationship of Antimicrobial Action

Antimicrobial_Action cluster_mechanisms Potential Mechanisms of Action Compound {this compound} Membrane Cell Membrane Disruption Compound->Membrane Synthesis Inhibition of DNA/Protein Synthesis Compound->Synthesis Enzyme Enzyme Inhibition Compound->Enzyme Inhibition Bacterial Growth Inhibition Membrane->Inhibition Synthesis->Inhibition Enzyme->Inhibition

Conclusion

While direct biological data for this compound is sparse, the available literature on structurally similar compounds strongly suggests its potential as a bioactive molecule with anti-inflammatory, cytotoxic, and antimicrobial properties. The information and protocols provided in this guide offer a solid foundation for researchers to design and conduct experiments to elucidate the specific biological profile of this compound. Further investigation is warranted to confirm these potential activities and to understand its mechanisms of action.

References

An In-depth Technical Guide to 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-bromo-3-methylphenyl)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and discusses its potential, though currently undocumented, biological significance.

Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 215949-57-8[1]
Appearance Solid (predicted)
Melting Point 81°C[2]
Boiling Point 338°C[2]
IUPAC Name This compound[1]
SMILES CC1=C(C=CC(=C1)CC(=O)O)Br[1]
InChIKey LHFFNLRLDVODNC-UHFFFAOYSA-N[1]

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Bromination: Free-radical bromination of 4-bromo-3-methyltoluene to yield 4-bromo-3-methylbenzyl bromide.

  • Cyanation followed by Hydrolysis: Conversion of the benzyl bromide to 2-(4-bromo-3-methylphenyl)acetonitrile, which is then hydrolyzed to the target carboxylic acid.

Synthesis_Pathway Start 4-Bromo-3-methyltoluene Intermediate1 4-Bromo-3-methylbenzyl bromide Start->Intermediate1 NBS, Benzoyl Peroxide CCl4, Reflux Intermediate2 2-(4-Bromo-3-methylphenyl)acetonitrile Intermediate1->Intermediate2 NaCN, DMSO Product This compound Intermediate2->Product H2SO4, H2O Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and should be considered as a starting point for optimization.

Step 1: Synthesis of 4-Bromo-3-methylbenzyl bromide

This procedure is adapted from the free-radical bromination of substituted toluenes.

  • Materials:

    • 4-Bromo-3-methyltoluene

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (as a radical initiator)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methyltoluene (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

    • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 4-bromo-3-methylbenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(4-Bromo-3-methylphenyl)acetonitrile

This protocol is a standard nucleophilic substitution of a benzyl bromide with cyanide.

  • Materials:

    • 4-Bromo-3-methylbenzyl bromide

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromo-3-methylbenzyl bromide (1.0 eq) in DMSO.

    • Carefully add sodium cyanide (1.2 eq) in portions, as the reaction can be exothermic.

    • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain 2-(4-bromo-3-methylphenyl)acetonitrile. The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of 2-(4-Bromo-3-methylphenyl)acetonitrile to this compound

This procedure is based on the acidic hydrolysis of nitriles.

  • Materials:

    • 2-(4-Bromo-3-methylphenyl)acetonitrile

    • Sulfuric acid (H₂SO₄)

    • Water

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, add 2-(4-bromo-3-methylphenyl)acetonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

    • Heat the mixture to reflux for 6-12 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution or by TLC analysis.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • The solid carboxylic acid will precipitate. Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., aqueous ethanol) to afford pure this compound.

Biological Activity and Potential Applications

As of the date of this document, there is no specific published data on the biological activity of this compound itself. However, the phenylacetic acid scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of phenylacetic acid have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties.

The presence of the bromo and methyl substituents on the phenyl ring of the title compound provides handles for further chemical modification, making it an attractive starting material for the synthesis of compound libraries for drug discovery screening.

Potential for Derivatization

The structure of this compound offers several points for chemical modification to explore its structure-activity relationship (SAR).

Derivatization Core This compound Aryl_Coupling Aryl/Heteroaryl Derivatives Core->Aryl_Coupling Suzuki, Sonogashira, etc. (at Bromo position) Amide_Formation Amide Derivatives Core->Amide_Formation Amine, Coupling agents (at Carboxylic acid) Ester_Formation Ester Derivatives Core->Ester_Formation Alcohol, Acid catalyst (at Carboxylic acid)

Caption: Potential derivatization strategies for this compound.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for use in medicinal chemistry and materials science. While its own biological profile remains to be elucidated, its structural features make it a valuable starting point for the development of novel compounds with a wide range of potential applications. The synthetic route and experimental protocols provided in this guide offer a solid foundation for researchers to produce this compound and explore its utility in their respective fields. Further investigation into its biological activities is warranted and could unveil new therapeutic opportunities.

References

Physical characteristics of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of 2-(4-Bromo-3-methylphenyl)acetic Acid

This technical guide provides a comprehensive overview of the known physical characteristics of this compound, catering to researchers, scientists, and professionals in drug development. This document outlines key physical data, details the experimental methodologies for their determination, and presents a logical workflow for the physical characterization of such a compound.

Physical and Chemical Properties

This compound is a solid organic compound. Its fundamental physical and chemical data are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 215949-57-8[1][2]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Melting Point 81°C
Boiling Point 338°C
Solubility Data not available. As a carboxylic acid, it is expected to be soluble in many organic solvents and show increased solubility in aqueous bases.
pKa Data not available. Phenylacetic acids typically have pKa values in the range of 4-5.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[3] A pure crystalline solid will exhibit a sharp melting point, typically within a 0.5-1.0°C range. Impurities tend to lower and broaden the melting point range.[4]

Methodology: Capillary Method [4][5]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated melting point apparatus.

  • Heating: The sample is heated slowly and steadily, at a rate of about 1-2°C per minute as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5] For an accurate determination, an initial rapid heating can be performed to find an approximate melting point, followed by a slower, more careful measurement.

Boiling Point Determination

For solid compounds with a sufficiently high boiling point that do not decompose, the boiling point can be determined after melting. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7][8]

Methodology: Capillary Method (Siwoloboff's Method) [6][7][9][10]

  • Sample Preparation: A small amount of the substance is placed in a fusion tube or a small test tube.[6][10] A capillary tube, sealed at one end, is inverted and placed into the liquid.[6][9]

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with high-boiling mineral oil).[8]

  • Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.[9]

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Solubility provides insights into the polarity and functional groups present in a molecule.[11] The principle of "like dissolves like" is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[12]

Methodology: Qualitative Solubility Testing [11][12][13]

  • Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed into a small test tube.[11]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[11]

  • Mixing: The test tube is shaken vigorously after each addition of solvent for a set period (e.g., 60 seconds).[12]

  • Observation: The compound is classified as soluble if it dissolves completely. If any solid remains, it is considered insoluble.[12]

  • Solvent Selection: This procedure is repeated with a range of solvents of varying polarity and pH to create a solubility profile. Typical solvents include:

    • Water (polar, protic)

    • Diethyl ether (non-polar)

    • 5% aqueous Sodium Hydroxide (NaOH) (basic)

    • 5% aqueous Sodium Bicarbonate (NaHCO₃) (weakly basic)

    • 5% aqueous Hydrochloric Acid (HCl) (acidic)

    • Concentrated Sulfuric Acid (H₂SO₄) (strongly acidic)[13][14]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For carboxylic acids like this compound, this is a key parameter.

Methodology: Potentiometric Titration [15]

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low water solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[15]

Other methods for pKa determination include UV-Vis spectrophotometry, which is suitable for compounds with a chromophore that changes upon ionization, and NMR spectroscopy.[15][16][17][18]

Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of a novel solid organic compound.

G cluster_0 Start: Compound Synthesis & Purification cluster_1 Initial Characterization cluster_2 Physical Property Determination cluster_3 Data Compilation & Analysis A Synthesized Solid Compound B Melting Point Determination A->B C Purity Assessment (Sharpness of MP) B->C Analyze Range C->A If Impure, Re-purify D Solubility Profiling (Aqueous & Organic Solvents) C->D If Pure E pKa Determination (e.g., Potentiometric Titration) D->E F Boiling Point Determination (If thermally stable) D->F G Summarize Data in Table E->G F->G H Final Report / Whitepaper G->H

Caption: Workflow for Physical Characterization of a Solid Compound.

References

Solubility of 2-(4-Bromo-3-methylphenyl)acetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Bromo-3-methylphenyl)acetic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining solubility via the isothermal saturation method. This guide is intended to provide researchers with a robust framework for generating reliable solubility data in their own laboratories. The methodologies described are widely applicable to arylalkanoic acids and are designed to yield high-quality, reproducible results essential for drug development and chemical research. A standardized workflow for this experimental process is also presented.

Introduction

This compound is an arylalkanoic acid derivative. The physicochemical properties of such compounds, particularly their solubility in various organic solvents, are critical for a wide range of applications, including pharmaceutical formulation, reaction chemistry, and purification processes. A thorough understanding of solubility is paramount for designing efficient synthetic routes, developing stable formulations, and ensuring bioavailability in drug discovery.

Currently, a comprehensive search of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a detailed, best-practice experimental protocol that can be implemented by researchers to determine these crucial parameters.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or major chemical databases. Researchers are encouraged to use the experimental protocol outlined in Section 3 to generate this data. For comparative purposes and to aid in experimental design, Table 1 provides a template for the systematic recording of experimentally determined solubility values.

Table 1: Solubility of this compound in Selected Organic Solvents (Template)

SolventTemperature (°C)Molar Solubility (mol/L)Gravimetric Solubility ( g/100 mL)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Toluene25
Dichloromethane25
Acetonitrile25
User-defined

Experimental Protocol: Determination of Solubility by Isothermal Saturation

The following protocol describes the isothermal saturation method, a common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer or temperature probe

  • Analytical balance (± 0.0001 g)

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume or mass of the selected organic solvent. The use of excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The vials are securely sealed to prevent solvent evaporation and placed in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). The mixtures are agitated for a sufficient period to ensure that equilibrium is reached. The equilibration time can vary depending on the compound and solvent but is typically in the range of 24 to 72 hours. Preliminary experiments are recommended to determine the optimal equilibration time.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the vials are allowed to stand undisturbed in the thermostatic bath for a period (e.g., 4-6 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a syringe. To remove any suspended solid particles, the sample is immediately filtered through a syringe filter into a pre-weighed vial or volumetric flask. This step must be performed quickly to minimize temperature fluctuations.

  • Concentration Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method.

    • Gravimetric Method: A known volume of the filtrate is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point). The mass of the remaining solid is then measured.

    • Spectroscopic/Chromatographic Method: The filtrate is appropriately diluted, and its concentration is determined using a pre-established calibration curve on an instrument such as a UV-Vis spectrophotometer or an HPLC system.

Data Calculation

The molar solubility (S) in mol/L can be calculated using the following formula if a gravimetric method is used:

S = (mass of residue / Molar Mass of compound) / volume of filtrate

The gravimetric solubility in g/100 mL can also be directly calculated from the mass of the residue and the volume of the filtrate.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Solubility_Workflow start Start prep Sample Preparation: Add excess solute to solvent in vials start->prep equil Equilibration: Agitate at constant temperature prep->equil settle Phase Separation: Allow undissolved solid to settle equil->settle sample Sample Withdrawal & Filtration: Collect clear supernatant settle->sample analysis Concentration Analysis sample->analysis gravimetric Gravimetric Method: Evaporate solvent and weigh residue analysis->gravimetric  Gravimetric spectro Spectroscopic/Chromatographic Method: Determine concentration via calibration curve analysis->spectro  Instrumental calculate Calculate Solubility gravimetric->calculate spectro->calculate end_node End calculate->end_node

Figure 1: Experimental workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is currently not documented in publicly accessible sources, this guide provides a detailed and robust experimental protocol for its determination. The isothermal saturation method described herein is a standard and reliable approach that will enable researchers to generate the necessary data to support their work in drug development, chemical synthesis, and other related fields. The provided workflow diagram offers a clear visual representation of this process. It is hoped that this guide will serve as a valuable resource for the scientific community and encourage the publication of this fundamental physicochemical data.

Unveiling the Therapeutic Potential of 2-(4-Bromo-3-methylphenyl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromo-3-methylphenyl)acetic acid, a synthetic phenylacetic acid derivative, has emerged as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of its core properties, known biological activities, and, most significantly, its potential as a modulator of key signaling pathways. Drawing from available scientific literature, this document details its likely interaction with phosphodiesterase 3B (PDE3B), a critical enzyme in lipolysis, and explores its putative anti-inflammatory and antibacterial properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of associated biological pathways to facilitate further investigation and exploitation of this compound's therapeutic promise.

Compound Profile

This compound is a small molecule with the following chemical and physical properties:

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4-Bromo-3-methylphenylacetic acid[1]
CAS Number 215949-57-8[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance Solid
Melting Point 81°C[2]
Boiling Point 338°C[2]
SMILES CC1=C(C=CC(=C1)CC(=O)O)Br[1]

Potential Therapeutic Target: Phosphodiesterase 3B (PDE3B) in Lipolysis

The primary indication of the biological activity of compounds structurally related to this compound stems from research on the regulation of lipolysis by copper. A seminal study by Krishnamoorthy et al. in Nature Chemical Biology revealed that copper can regulate cyclic AMP-dependent lipolysis by inhibiting phosphodiesterase 3B (PDE3B). While the direct use of this compound in this study is not explicitly detailed in the main text, its association with the publication in chemical databases suggests its potential use as a research tool or a structural motif for the development of chemical probes or inhibitors investigated in the study.

The Lipolytic Signaling Pathway

Lipolysis, the breakdown of triglycerides into fatty acids and glycerol, is a critical process for energy homeostasis. This process is tightly regulated by the cyclic AMP (cAMP) signaling pathway.

Lipolysis_Pathway Hormones (e.g., Adrenaline) Hormones (e.g., Adrenaline) GPCR GPCR Hormones (e.g., Adrenaline)->GPCR binds Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA activates PDE3B PDE3B cAMP->PDE3B substrate HSL HSL PKA->HSL phosphorylates/ activates Fatty Acids + Glycerol Fatty Acids + Glycerol HSL->Fatty Acids + Glycerol hydrolyzes Triglycerides Triglycerides Triglycerides->HSL AMP AMP PDE3B->AMP hydrolyzes to Copper/Compound Copper/Compound Copper/Compound->PDE3B inhibits

Figure 1: Simplified signaling pathway of hormone-stimulated lipolysis and the inhibitory role of PDE3B.

As depicted in Figure 1, hormones such as adrenaline bind to G-protein coupled receptors (GPCRs), leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). HSL then hydrolyzes triglycerides into fatty acids and glycerol, which are released into the bloodstream for energy utilization.

The activity of this pathway is negatively regulated by phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. PDE3B is a key isozyme in adipocytes responsible for this regulation. Inhibition of PDE3B leads to sustained high levels of cAMP, thereby promoting lipolysis.

Experimental Protocol: In Vitro PDE3B Inhibition Assay

To assess the inhibitory potential of this compound on PDE3B, a standard in vitro enzyme inhibition assay can be performed. The following is a generalized protocol based on common methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant PDE3B.

Materials:

  • Human recombinant PDE3B enzyme

  • cAMP substrate

  • This compound (test compound)

  • Positive control inhibitor (e.g., cilostamide)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Snake venom nucleotidase

  • Inorganic phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound and the positive control in the assay buffer to achieve a range of concentrations.

  • In a 96-well plate, add the assay buffer, the test compound or control at various concentrations, and the PDE3B enzyme.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution or by heat inactivation.

  • Add snake venom nucleotidase to convert the AMP product to adenosine and inorganic phosphate.

  • Incubate the plate to allow for the conversion to complete.

  • Add the inorganic phosphate detection reagent and incubate for color development.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

PDE3B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add buffer, compound, and enzyme to wells prep_compound->add_reagents prep_enzyme Prepare PDE3B enzyme solution prep_enzyme->add_reagents prep_substrate Prepare cAMP substrate solution start_reaction Initiate reaction with cAMP prep_substrate->start_reaction add_reagents->start_reaction incubation1 Incubate at 37°C start_reaction->incubation1 stop_reaction Stop reaction incubation1->stop_reaction add_svn Add snake venom nucleotidase stop_reaction->add_svn incubation2 Incubate add_svn->incubation2 add_reagent Add phosphate detection reagent incubation2->add_reagent read_plate Read absorbance add_reagent->read_plate calculate_inhibition Calculate % inhibition read_plate->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Figure 2: Experimental workflow for the in vitro PDE3B inhibition assay.

Potential Anti-inflammatory Activity

Mechanism of Anti-inflammatory Action

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

A standard in vivo model to assess the anti-inflammatory potential of a compound is the carrageenan-induced paw edema test in rats or mice.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

  • This compound (test compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Carrageenan (1% w/v in saline)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or positive control orally or intraperitoneally at various doses. Administer the vehicle to the control group.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Potential Antibacterial Activity

The presence of a bromine atom on the aromatic ring of this compound suggests potential antibacterial properties, as halogenated aromatic compounds often exhibit antimicrobial activity. A recent study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a structurally related compound, demonstrated antibacterial activity against extensively drug-resistant Salmonella Typhi.[3]

Experimental Protocol: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antibacterial potency. The broth microdilution method is a common technique for determining the MIC.

Objective: To determine the MIC of this compound against selected bacterial strains.

Materials:

  • This compound (test compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform two-fold serial dilutions of the test compound in MHB in a 96-well microtiter plate.

  • Prepare an inoculum of the test bacteria and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate.

  • Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm.

Summary of Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (IC₅₀, MIC values) for the direct biological activities of this compound. The data presented below for related compounds serves as a preliminary guide for expected potency.

CompoundTarget/ActivityAssayValue (µM)Reference
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)S. Typhi (antibacterial)Agar well diffusion (MIC)6250 (mg/mL)[3]
This compound PDE3B Inhibition In vitro enzyme assay TBD
This compound Anti-inflammatory Carrageenan paw edema TBD
This compound Antibacterial Broth microdilution TBD

TBD: To be determined through future experimental studies.

Conclusion and Future Directions

This compound presents itself as a molecule with significant, yet largely unexplored, therapeutic potential. Its structural characteristics and the biological activities of related compounds strongly suggest that it may act as an inhibitor of PDE3B, and possess anti-inflammatory and antibacterial properties.

Future research should focus on:

  • Confirming PDE3B Inhibition: Conducting in vitro enzyme assays to determine the IC₅₀ of this compound against PDE3B.

  • In Vivo Efficacy: Evaluating the compound's efficacy in animal models of metabolic disorders, inflammation, and bacterial infections.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for its biological targets.

  • Toxicology and Pharmacokinetic Profiling: Assessing the safety and ADME (absorption, distribution, metabolism, and excretion) properties of the compound to determine its suitability for further drug development.

This technical guide provides a solid foundation for initiating these critical next steps in the investigation of this compound as a potential therapeutic agent. The detailed protocols and pathway visualizations are intended to accelerate research efforts and unlock the full therapeutic value of this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid, a valuable building block in pharmaceutical and organic synthesis. The described methodology follows a three-step reaction sequence starting from commercially available 4-bromo-3-methyltoluene. The protocol includes side-chain bromination, followed by a nucleophilic substitution with cyanide, and subsequent hydrolysis to yield the final product. This application note is intended to serve as a comprehensive guide for laboratory synthesis, providing clear experimental procedures, data presentation, and safety information.

Introduction

This compound and its derivatives are important intermediates in the development of various pharmaceutically active compounds. The presence of the phenylacetic acid moiety, along with the bromo and methyl substituents on the aromatic ring, offers multiple points for further chemical modification, making it a versatile scaffold in medicinal chemistry. The protocol outlined herein provides a reliable and reproducible method for the synthesis of this compound in a laboratory setting.

Experimental Protocols

Overall Reaction Scheme:
Step 1: Synthesis of 1-(bromomethyl)-4-bromo-3-methylbenzene (Side-Chain Bromination)

Materials:

  • 4-bromo-3-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)[1]

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methyltoluene (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO) (0.02 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain the temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(bromomethyl)-4-bromo-3-methylbenzene, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(4-bromo-3-methylphenyl)acetonitrile (Cyanation)

Materials:

  • 1-(bromomethyl)-4-bromo-3-methylbenzene

  • Sodium cyanide (NaCN)[2][3][4]

  • Dimethyl sulfoxide (DMSO) or ethanol/water mixture

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-(bromomethyl)-4-bromo-3-methylbenzene (1 equivalent) in DMSO.

  • Add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield crude 2-(4-bromo-3-methylphenyl)acetonitrile.

Step 3: Synthesis of this compound (Hydrolysis)

Materials:

  • 2-(4-bromo-3-methylphenyl)acetonitrile

  • Concentrated hydrochloric acid (HCl)[5][6][7][8][9]

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the crude 2-(4-bromo-3-methylphenyl)acetonitrile from the previous step.

  • Add a mixture of concentrated hydrochloric acid and water (1:1 v/v).

  • Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to afford pure this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-bromo-3-methyltolueneC₈H₉Br185.06-4213
1-(bromomethyl)-4-bromo-3-methylbenzeneC₈H₈Br₂263.9645-48135-137 (at 10 mmHg)
2-(4-bromo-3-methylphenyl)acetonitrileC₉H₈BrN210.0858-60Not available
This compound C₉H₉BrO₂ 229.07 81 [10]338 [10]

Safety Information

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][12][13][14][15]

  • Benzoyl Peroxide (BPO): Organic peroxide, which can be explosive when dry and is a strong oxidizing agent. Can cause skin and eye irritation.[1][16][17][18][19]

  • Sodium Cyanide (NaCN): Highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[2][3][4] Contact with acids liberates extremely toxic hydrogen cyanide gas.[4] All manipulations must be carried out in a certified fume hood with appropriate PPE.

  • Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage.[5][6][7][8][9] May cause respiratory irritation.[7] Handle in a well-ventilated area with appropriate PPE.

  • Solvents: Carbon tetrachloride is a known carcinogen and is hazardous to the environment. Use in a well-ventilated fume hood and consider using a safer alternative such as acetonitrile. Other organic solvents like dichloromethane, ethyl acetate, and DMSO are flammable and/or irritants. Handle with care.

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis start 4-bromo-3-methyltoluene intermediate1 1-(bromomethyl)-4-bromo-3-methylbenzene start->intermediate1 NBS, BPO intermediate2 2-(4-bromo-3-methylphenyl)acetonitrile intermediate1->intermediate2 NaCN product This compound intermediate2->product HCl, H₂O

Caption: Synthetic pathway for this compound.

References

Application Note and Protocol: Purification of 2-(4-Bromo-3-methylphenyl)acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Bromo-3-methylphenyl)acetic acid is a substituted phenylacetic acid derivative.[1][2] Compounds of this class are important intermediates in the synthesis of various pharmaceuticals, particularly as precursors for anti-inflammatory drugs and other therapeutic agents.[2] The purity of such intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, including this compound. This application note provides a detailed protocol for the purification of this compound by recrystallization, aimed at removing impurities and obtaining a product of high purity.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at different temperatures. The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude solid in a minimal amount of hot solvent and then allowing the solution to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution (mother liquor).

Experimental Protocol

This protocol outlines the recrystallization of crude this compound. A mixed solvent system of ethanol and water is proposed, as is common for carboxylic acids which often exhibit good solubility in hot alcohols and poor solubility in cold water.[3][4]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Preparation: Prepare a mixed solvent system of ethanol and water. The optimal ratio should be determined experimentally, but a good starting point is a ratio that just dissolves the compound when hot but causes significant precipitation upon cooling.

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of 95% ethanol (e.g., 30-40 mL) to the flask.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring to dissolve the solid.

    • If the solid does not fully dissolve, add small portions of ethanol until it does. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot filtration.

    • Preheat a separate Erlenmeyer flask containing a small amount of the solvent and a stemless funnel with fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel to remove insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • To the clear, hot ethanolic solution, add deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for approximately 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a drying oven at a temperature below the compound's melting point (Melting Point: 81°C[2]) or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound by recrystallization.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Light brown solidWhite crystalline solid
Mass 10.0 g8.5 g
Purity (by HPLC) 92%>99%
Melting Point 77-80 °C80-81 °C
Recovery Yield -85%

Visualizations

Experimental Workflow for Recrystallization

G A 1. Dissolution Crude this compound in minimal hot ethanol B 2. Hot Filtration (Optional: to remove insoluble impurities) A->B C 3. Induce Crystallization Add hot water until turbidity, then clarify with ethanol B->C D 4. Cooling Slow cooling to room temperature, then ice bath C->D E 5. Crystal Collection Vacuum filtration D->E F 6. Washing Wash with ice-cold ethanol/water mixture E->F I Impurities in Mother Liquor E->I G 7. Drying Oven or vacuum desiccator F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound.

Logical Relationship of Recrystallization Steps

G start Crude Solid process Process Steps Dissolution in Hot Solvent Filtration (Hot) Cooling & Crystallization Separation (Filtration) start->process:h impurities Impurities (Remain in solution) process:s->impurities product Purified Crystals process:s->product

Caption: Logical flow of separation during recrystallization.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; keep it away from open flames and ignition sources.

  • Handle hot glassware with appropriate clamps or tongs.

  • Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal information. The compound may cause skin and eye irritation.[1]

References

Application Note: 1H NMR Characterization of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromo-3-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. The structural elucidation and confirmation of its chemical identity are crucial for its application in research, particularly in drug discovery and development where phenylacetic acid derivatives are of significant interest. This application note provides a detailed protocol for the characterization of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The predicted ¹H NMR data, including chemical shifts, multiplicities, and coupling constants, are presented to facilitate the interpretation of experimental results.

Predicted ¹H NMR Data

The chemical structure of this compound contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The predicted chemical shifts are based on the analysis of substituent effects on the benzene ring and typical values for benzylic and carboxylic acid protons.

Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

The predicted ¹H NMR spectral data are summarized in the table below. The numbering of the protons corresponds to the IUPAC nomenclature of the aromatic ring.

Proton LabelNumber of ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-21~7.45d~2.0
H-51~7.35d~8.2
H-61~7.05dd~8.2, ~2.0
-CH₂-2~3.65s-
-COOH110.0 - 13.0br s-
-CH₃3~2.40s-

Note: The chemical shift of the carboxylic acid proton (-COOH) is highly dependent on the solvent, concentration, and temperature, and often appears as a broad singlet.[1][2]

Experimental Protocol

This section details the procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment:

  • This compound (5-25 mg)[3]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pasteur pipette and bulb

  • Small vial

  • Vortex mixer (optional)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] Carboxylic acids are generally soluble in these solvents.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • NMR Data Acquisition:

    • Carefully insert the NMR tube into the spinner turbine.

    • Place the spinner with the sample tube into the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For highly concentrated samples, shimming may be more challenging.[3]

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

Data Analysis and Interpretation

The obtained ¹H NMR spectrum should be analyzed by integrating the signals to determine the relative number of protons for each peak, identifying the splitting patterns (multiplicities) to deduce the number of neighboring protons, and measuring the coupling constants to confirm the relationships between adjacent protons. The experimental data should be compared with the predicted values in the table above to confirm the structure of this compound.

  • The aromatic region (typically 6.5-8.0 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring.[4] The substitution pattern dictates the multiplicities: a doublet for the proton at position 2, a doublet for the proton at position 5, and a doublet of doublets for the proton at position 6.

  • The benzylic protons (-CH₂-) are expected to appear as a singlet around 3.65 ppm, as there are no adjacent protons to cause splitting.

  • The methyl protons (-CH₃) will also appear as a singlet, typically in the range of 2.2-2.5 ppm.

  • The carboxylic acid proton (-COOH) will be observed as a broad singlet at a downfield chemical shift (10-13 ppm), and its signal will disappear upon the addition of a drop of D₂O due to proton-deuterium exchange.[2]

Logical Workflow for ¹H NMR Characterization

The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Confirmation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire process Process FID (FT, Phasing) acquire->process reference Reference Spectrum process->reference integrate Integrate Signals reference->integrate analyze Analyze Multiplicity & Coupling integrate->analyze compare Compare with Predicted Data analyze->compare confirm Confirm Structure compare->confirm

Diagram 1. Workflow for ¹H NMR Characterization.

Conclusion

¹H NMR spectroscopy is a powerful and definitive technique for the structural characterization of this compound. By following the detailed protocol provided in this application note, researchers can reliably obtain and interpret the ¹H NMR spectrum to confirm the identity and purity of the compound, which is essential for its use in further scientific investigations.

References

Mass spectrometry analysis of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2-(4-Bromo-3-methylphenyl)acetic acid, a compound of interest in pharmaceutical research and organic synthesis, necessitates robust analytical methodologies. Mass spectrometry, coupled with chromatographic separation, stands as a cornerstone for its identification, quantification, and structural elucidation. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Notes

The analysis of this compound presents unique considerations. The presence of a bromine atom results in a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which is a powerful diagnostic tool in mass spectrometry for identifying bromine-containing fragments. As a carboxylic acid, the compound's ionization efficiency can be significantly influenced by the pH of the mobile phase in LC-MS and may require derivatization for GC-MS analysis to improve volatility and thermal stability.

Electrospray ionization (ESI) is a suitable technique for LC-MS analysis, capable of generating protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. The choice of polarity will depend on the specific matrix and desired sensitivity. For GC-MS, which typically employs Electron Ionization (EI), the molecule will undergo fragmentation, providing a detailed fingerprint that can be used for structural confirmation.

General Analytical Workflow

The overall process for analyzing this compound using mass spectrometry follows a structured workflow, from sample receipt to final data analysis.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Solubilization (e.g., Methanol, Acetonitrile) B Dilution to Working Concentration (~1-10 µg/mL) A->B C Filtration (0.22 µm syringe filter) B->C D Chromatographic Separation (LC or GC) C->D E Ionization (e.g., ESI, EI) D->E F Mass Analysis (e.g., Quadrupole, TOF) E->F G Detection F->G H Data Acquisition G->H I Peak Integration & Quantification H->I J Spectral Interpretation I->J K Reporting J->K

Caption: General workflow for mass spectrometry analysis.

Experimental Protocols

Detailed protocols for sample preparation, LC-MS/MS, and GC-MS analysis are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: Sample Preparation for LC-MS and GC-MS

This protocol is suitable for preparing this compound from a solid standard or a dried extract.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[1] Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase solvent (for LC-MS) or the derivatization solvent (for GC-MS) to a final concentration range of 1-10 µg/mL.[1]

  • Filtration: Before injection, filter the working solution through a 0.22 µm syringe filter to remove any particulates that could block the analytical column or instrument tubing.[1]

  • Blank Samples: Prepare blank samples using the same solvent as the working solution to be run before and after the sample set to ensure no carryover.[1]

Protocol 2: LC-MS/MS Analysis

This method is designed for the quantification and confirmation of the target analyte in various matrices.

  • Chromatographic System: A standard HPLC or UHPLC system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold for a short period, and then return to initial conditions to re-equilibrate the column.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

  • Ionization Mode: Operate in both positive and negative ESI modes to determine the optimal response. Negative mode is often preferable for carboxylic acids.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion to a specific product ion.

Protocol 3: GC-MS Analysis

This protocol is suitable for the structural confirmation of the analyte. Carboxylic acids often require derivatization to increase their volatility for GC analysis.

  • Derivatization:

    • Place 100 µL of the prepared working solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ester derivative.[2]

  • GC System: A gas chromatograph with a split/splitless injector.

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: Increase temperature at 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition: Scan a mass range of m/z 40-500 to obtain a full fragmentation pattern.

Data Presentation: Quantitative Summary

The following tables summarize the key mass spectrometric data for this compound. The molecular formula is C₉H₉BrO₂.[3]

Table 1: Key Mass Information

ParameterValueReference
Molecular FormulaC₉H₉BrO₂[3]
Average Molecular Weight229.07 g/mol [3]
Monoisotopic Mass227.9786 Da[3]

Table 2: Expected Ions in LC-MS (ESI)

Ion ModeAdductCalculated m/z (79Br)Calculated m/z (81Br)
Negative[M-H]⁻226.9714228.9694
Positive[M+H]⁺228.9872230.9852
Positive[M+Na]⁺250.9691252.9671

Table 3: Predicted Major Fragments in GC-MS (EI)

Proposed FragmentLoss from Molecular IonCalculated m/z (79Br)Calculated m/z (81Br)
[M-COOH]⁺Carboxyl radical (•COOH)183.9889185.9869
[M-CH₂COOH]⁺Carboxymethyl radical (•CH₂COOH)169.9733171.9713
[M-Br]⁺Bromine radical (•Br)149.0653149.0653
[C₇H₇]⁺ (Tropylium)C₂H₂BrO₂91.054891.0548

Predicted Fragmentation Pathway

Under Electron Ionization (EI) in a GC-MS, this compound is expected to fragment in a predictable manner. The major fragmentation pathways involve cleavage of the carboxylic acid group and the bond between the phenyl ring and the acetic acid moiety.

Fragmentation_Pathway Predicted EI Fragmentation of this compound cluster_frags Predicted EI Fragmentation of this compound cluster_frags2 Predicted EI Fragmentation of this compound M Molecular Ion [M]⁺˙ m/z 228/230 F1 [M-COOH]⁺ m/z 184/186 M->F1 - •COOH F2 [M-CH₂COOH]⁺ m/z 170/172 M->F2 - •CH₂COOH F3 [M-Br]⁺ m/z 149 M->F3 - •Br F4 [C₇H₇]⁺ m/z 91 F1->F4 - Br•

Caption: Predicted EI fragmentation pathway.

These application notes and protocols provide a comprehensive framework for the robust and reliable analysis of this compound using mass spectrometry. Proper sample preparation and method optimization are critical for achieving high-quality, reproducible results.[4][5]

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 2-(4-Bromo-3-methylphenyl)acetic acid as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile aryl bromide is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The Suzuki coupling allows for the straightforward formation of a carbon-carbon bond between the aryl bromide and a variety of organoboron compounds.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound.[1][2] This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[1] Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives, the Suzuki coupling has become an indispensable tool in academic and industrial research, particularly in drug discovery and development.[3][4]

Application of this compound in Synthesis

This compound is an attractive substrate for Suzuki coupling reactions due to the presence of both a reactive aryl bromide handle for cross-coupling and a carboxylic acid moiety that can be further functionalized. This allows for the construction of biaryl acetic acid derivatives, which are common structural motifs in non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[5] The methyl group on the phenyl ring can also influence the electronic and steric properties of the resulting molecule, potentially impacting its biological activity.

General Reaction Scheme

The Suzuki coupling of this compound with a generic arylboronic acid can be represented by the following scheme:

G reactant1 This compound plus1 + reactant1->plus1 reactant2 Ar-B(OH)2 arrow1 Pd Catalyst, Base Solvent, Heat reactant2->arrow1 plus1->reactant2 product 2-(4-Aryl-3-methylphenyl)acetic acid arrow1->product

Figure 1: General Suzuki coupling reaction.

Experimental Protocols

Below are detailed protocols for a typical Suzuki coupling reaction using this compound. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific boronic acid partners to achieve the best results.[6]

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).

  • Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) to the flask under a positive flow of inert gas.[7]

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and 2M Na₂CO₃ solution) via syringe.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-aryl-3-methylphenyl)acetic acid.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of aryl bromides with various arylboronic acids, which can be extrapolated for reactions with this compound.

Arylboronic Acid PartnerCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90890-98
3-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1101675-85
4-Pyridineboronic acidPd₂(dba)₃/XPhosCs₂CO₃THF/H₂O802470-80

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a Suzuki coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A Weigh Reactants: - this compound - Arylboronic acid - Base E Add Solid Reagents A->E B Dry Glassware D Assemble Apparatus under Inert Atmosphere B->D C Degas Solvents G Add Degassed Solvents C->G D->E F Add Catalyst E->F F->G H Heat and Stir G->H I Cool to Room Temperature H->I J Quench and Extract I->J K Dry and Concentrate J->K L Purify by Chromatography K->L

Figure 2: Suzuki coupling experimental workflow.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-X This compound Ar-X->Ar-Pd(II)-X(L2)

Figure 3: Catalytic cycle of Suzuki coupling.

Safety Precautions

  • Palladium catalysts are flammable and toxic; handle them in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Bases such as potassium carbonate can be corrosive; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions under an inert atmosphere should be performed with appropriate care to avoid pressure buildup.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in the synthesis of novel compounds for various applications, including drug discovery and materials science.

References

Application Notes and Protocols: 2-(4-Bromo-3-methylphenyl)acetic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-3-methylphenyl)acetic acid is a valuable building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of novel pharmaceutical agents. Its substituted phenylacetic acid scaffold is a key pharmacophore in a variety of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the development of potential therapeutic agents, with a focus on its application in the synthesis of anti-inflammatory compounds targeting the cyclooxygenase (COX) pathway.

Chemical Properties:

PropertyValue
CAS Number 215949-57-8[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Melting Point 81°C[2]
Boiling Point 338°C[2]

Application in the Synthesis of Potential Anti-Inflammatory Agents

Phenylacetic acid derivatives are important intermediates in the synthesis of various pharmaceuticals. The structural motif of this compound, featuring a bromine atom and a methyl group on the phenyl ring, offers opportunities for further chemical modifications to develop potent and selective inhibitors of key biological targets. One of the most significant applications of this class of compounds is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[5] The synthesis of novel amide derivatives of this compound represents a promising strategy for the development of new COX inhibitors.

Signaling Pathway: Cyclooxygenase (COX) Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the point of intervention for COX inhibitors.

COX_Pathway Cyclooxygenase (COX) Inflammatory Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain NSAIDs NSAIDs & COX-2 Inhibitors NSAIDs->COX_Enzymes Inhibition

COX Inflammatory Pathway and Inhibition

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of amide derivatives of this compound.

Protocol 1: Synthesis of an Amide Derivative via Amide Coupling

This protocol describes a general method for the synthesis of an N-aryl amide derivative of this compound using a standard coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). This method is analogous to the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[6]

Experimental Workflow:

Amide_Coupling_Workflow Workflow for Amide Synthesis cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification and Characterization Reactants 1. Dissolve this compound, an appropriate amine, and DMAP in DCM. Cooling 2. Cool the reaction mixture to 0°C. Reactants->Cooling Coupling_Agent 3. Add DCC to the cooled mixture. Cooling->Coupling_Agent Reaction 4. Stir the reaction at room temperature. Coupling_Agent->Reaction Filtration 5. Filter the reaction mixture to remove dicyclohexylurea (DCU). Reaction->Filtration Extraction 6. Perform aqueous workup and extraction. Filtration->Extraction Purification 7. Purify the crude product by column chromatography. Extraction->Purification Characterization 8. Characterize the final product (NMR, MS, etc.). Purification->Characterization

General Workflow for Amide Synthesis

Materials:

  • This compound

  • Substituted amine (e.g., 4-methoxyaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired substituted amine (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Protocol 2: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Synthesized amide derivatives

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (positive control for non-selective COX inhibition)

  • Assay buffer

  • EIA detection reagents

Procedure:

  • Prepare stock solutions of the synthesized compounds and control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compounds or controls.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial EIA kit.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The following table presents hypothetical quantitative data for a series of synthesized amide derivatives of this compound, illustrating how the results of the COX inhibition assay would be presented.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Synthesized Amide Derivatives

CompoundR-Group on AmineYield (%)COX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
1a 4-Methoxyphenyl85>1000.52>192
1b 4-Chlorophenyl8285.30.48177.7
1c 4-Fluorophenyl8892.10.45204.7
1d Phenyl9078.50.65120.8
Celecoxib --15.20.05304
Indomethacin --0.11.80.05

Conclusion

This compound serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein provide a framework for the development and evaluation of amide derivatives as potential anti-inflammatory agents targeting the COX pathway. Further optimization of the synthesized compounds and in vivo studies are necessary to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for In Vitro Screening of 2-(4-Bromo-3-methylphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro screening of 2-(4-bromo-3-methylphenyl)acetic acid derivatives to assess their potential as anti-inflammatory and cytotoxic agents. The protocols outlined below detail established methodologies for evaluating the biological activity of this class of compounds.

Introduction

Phenylacetic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a bromo-substituent on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This document describes a panel of in vitro assays to characterize the bioactivity of novel this compound derivatives. The primary screening cascade is designed to first assess cytotoxicity, followed by an evaluation of anti-inflammatory potential through the measurement of key inflammatory mediators and enzymes. Finally, mechanistic studies are proposed to elucidate the underlying signaling pathways.

Data Presentation

Due to the novelty of this compound derivatives, publicly available quantitative data is limited. The following tables present representative data based on findings for structurally similar phenylacetic acid and bromo-substituted aromatic compounds to illustrate the expected format and potential range of activity.

Table 1: Cytotoxicity of this compound Derivatives against Murine Macrophages (RAW 264.7)

Compound DerivativeR-Group ModificationIC50 (µM) on RAW 264.7 cells
BMA-1-H> 100
BMA-2-CH3> 100
BMA-3-OCH385.2
BMA-4-Cl65.7
Doxorubicin (Control)N/A0.8

IC50 values are representative and indicate the concentration at which 50% of cell growth is inhibited.

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundInhibition of NO Production IC50 (µM)Inhibition of TNF-α Release IC50 (µM)COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
BMA-125.418.915.20.530.4
BMA-218.712.512.80.342.7
BMA-335.129.825.61.221.3
BMA-415.29.810.50.252.5
Celecoxib (Control)N/AN/A15.00.05300

IC50 values represent the concentration of the compound required to inhibit 50% of the respective activity. Data is illustrative based on similar compounds.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay determines the potential cytotoxicity of the test compounds.[1]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).[2]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the level of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.[1]

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and incubate for 24 hours.[2]

  • Pre-treat cells with test compounds for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[1]

  • Collect 50 µL of the cell culture supernatant.[2]

  • Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.[2]

  • Add 50 µL of Griess reagent B.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Quantification of TNF-α Production (ELISA)

This protocol measures the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

Materials:

  • RAW 264.7 cells

  • LPS

  • Human TNF-α ELISA kit

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate (1 x 10⁵ cells/well) and incubate for 24 hours.[3]

  • Pre-treat cells with test compounds for 1 hour, followed by stimulation with LPS (100 ng/mL) for the desired time (e.g., 4-6 hours).[3]

  • Collect the cell culture supernatants.[3]

  • Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the TNF-α concentration based on the standard curve.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the test compounds on COX-1 and COX-2 enzymes.[4]

Materials:

  • COX-1 and COX-2 inhibitor screening kit (fluorometric or colorimetric)

  • Test compounds and control inhibitors (e.g., Celecoxib)

Protocol:

  • Follow the specific instructions provided with the commercial COX inhibitor screening kit.

  • Typically, the assay involves incubating the respective enzyme (COX-1 or COX-2) with the test compound.[5]

  • The reaction is initiated by adding arachidonic acid as the substrate.[5]

  • The formation of prostaglandin G2 is measured, often through a secondary reaction that produces a fluorescent or colored product.[4]

  • The percentage of inhibition is calculated by comparing the signal from wells with the test compound to control wells.

  • IC50 values are determined from a dose-response curve.

NF-κB Reporter Assay

This assay assesses the effect of the test compounds on the activation of the NF-κB signaling pathway.[6]

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • TNF-α or LPS as a stimulant

  • Luciferase assay system

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.[7]

  • Pre-treat the cells with test compounds for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours.[6]

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[8]

  • A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[9]

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_output Output start This compound derivatives cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (NO, TNF-α) cytotoxicity->anti_inflammatory Non-toxic compounds cox_inhibition COX-1/COX-2 Inhibition Assay anti_inflammatory->cox_inhibition nfkb_pathway NF-κB Reporter Assay anti_inflammatory->nfkb_pathway mapk_pathway MAPK Pathway Analysis (Western Blot) cox_inhibition->mapk_pathway pathway_elucidation Signaling Pathway Elucidation nfkb_pathway->pathway_elucidation data IC50 Values & Selectivity Index mapk_pathway->data

Figure 1. Experimental workflow for in vitro screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation MAPK->NFkB_nuc Activation COX2 COX-2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalysis iNOS iNOS NO Nitric Oxide (NO) iNOS->NO Catalysis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 TestCompound 2-(4-Bromo-3-methylphenyl) acetic acid derivative TestCompound->IKK TestCompound->COX2 Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Gene->COX2 Expression Gene->iNOS Expression

Figure 2. Proposed anti-inflammatory signaling pathway.

References

Application Notes and Protocols: Anti-inflammatory Assay of 2-(4-Bromo-3-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, 2-(4-Bromo-3-methylphenyl)acetic acid. The protocols herein describe standard in vitro and in vivo assays to characterize its activity and elucidate its potential mechanism of action.

Section 1: In Vitro Anti-inflammatory Assays

In vitro assays are fundamental for the initial screening and mechanistic elucidation of a compound's anti-inflammatory properties. These assays provide a controlled environment to assess the direct effects of this compound on key molecular targets and cellular pathways involved in inflammation.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay determines the ability of the test compound to inhibit the two isoforms of the cyclooxygenase (COX) enzyme. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation.[1][2] The inhibitory activity is quantified by measuring the reduction in prostaglandin E2 (PGE2) production.[1] Comparing the 50% inhibitory concentration (IC50) for both enzymes reveals the compound's selectivity towards COX-2.[1]

Hypothetical Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
This compound15.81.213.2
Ibuprofen (Reference)5.210.50.5
Celecoxib (Reference)25.10.08313.8

Experimental Protocol (ELISA-based): [1]

Materials and Reagents:

  • Ovine or human COX-1 and human recombinant COX-2 enzymes[1]

  • Arachidonic acid (substrate)[1]

  • Test compound: this compound

  • Reference standards: Ibuprofen, Celecoxib[1]

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)[1]

  • Cofactors (e.g., hematin, glutathione)[1]

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and reference standards in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.

  • Add various concentrations of the test compound or reference standards to the designated wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.[1]

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction according to the manufacturer's instructions (e.g., by adding a stopping reagent).

  • Quantify the amount of PGE2 produced using a competitive ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for COX Inhibition Assay:

prep Prepare Reagents (Enzyme, Buffer, Cofactors, Test Compound, Arachidonic Acid) plate Plate Addition (Buffer, Enzyme, Cofactors, Test Compound) prep->plate preincubate Pre-incubation (37°C, 15-30 min) plate->preincubate reaction Initiate Reaction (Add Arachidonic Acid) preincubate->reaction incubation Incubation (37°C, 10-20 min) reaction->incubation stop Stop Reaction incubation->stop elisa PGE2 Quantification (ELISA) stop->elisa data Data Analysis (Calculate % Inhibition, IC50) elisa->data

Workflow for the COX Inhibition Assay.
Nitric Oxide Synthase (NOS) Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator. The activity of NOS is determined by quantifying the accumulation of its stable end products, nitrite (NO₂⁻) and nitrate (NO₃⁻), using the Griess reagent.[3]

Hypothetical Data Summary:

CompoundiNOS Inhibition IC50 (µM)
This compound25.3
L-NAME (Reference)5.8

Experimental Protocol (Griess Assay): [3][4]

Materials and Reagents:

  • Inducible NOS (iNOS) enzyme

  • Test compound: this compound

  • Reference inhibitor (e.g., L-NAME)

  • Reaction buffer

  • NADPH, FAD, FMN, and other cofactors

  • L-arginine (substrate)

  • Nitrate reductase

  • Griess reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Set up the NOS reaction in a 96-well plate with the reaction buffer, enzyme, and cofactors.

  • Add varying concentrations of the test compound or reference inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding L-arginine.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.[3]

  • Stop the reaction (e.g., by heating or adding a precipitating agent).

  • Convert nitrate to nitrite by adding nitrate reductase and NADPH and incubating at room temperature.[3]

  • Add the Griess reagent to each well and incubate at room temperature for 10 minutes, protected from light.[3]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway for NO Production in Inflammation:

cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Response cluster_2 NO Production lps LPS nfkb NF-κB Activation lps->nfkb inos iNOS Gene Transcription nfkb->inos inos_protein iNOS Protein inos->inos_protein no Nitric Oxide (NO) arginine L-Arginine arginine->no iNOS

Simplified pathway of iNOS-mediated NO production.

Section 2: In Vivo Anti-inflammatory Assay

In vivo assays are crucial for assessing the therapeutic efficacy of a drug candidate in a whole living organism, providing a more physiologically relevant evaluation.

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and reproducible model for acute inflammation.[5][6] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[6] The anti-inflammatory effect of the test compound is evaluated by measuring the reduction in paw volume compared to a control group.

Hypothetical Data Summary:

Treatment Group (Dose)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control (Saline)0.85 ± 0.06-
This compound (25 mg/kg, p.o.)0.52 ± 0.0438.8%
This compound (50 mg/kg, p.o.)0.38 ± 0.0555.3%
Indomethacin (10 mg/kg, p.o.) (Positive Control)0.32 ± 0.0362.4%

Experimental Protocol: [5][7]

Animals:

  • Male Wistar rats (150-200 g)

Materials and Reagents:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound: this compound

  • Positive control: Indomethacin

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least two dose levels).

  • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[5]

  • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[5][8]

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

  • Calculate the paw edema (increase in paw volume) as Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Workflow for Carrageenan-Induced Paw Edema Assay:

acclimatize Animal Acclimatization and Fasting grouping Animal Grouping (n=6 per group) acclimatize->grouping baseline Measure Initial Paw Volume (V₀) grouping->baseline administer Administer Test Compound, Positive Control, or Vehicle baseline->administer induce Induce Edema (Inject Carrageenan) administer->induce 1 hour later measure Measure Paw Volume (Vₜ) at Hourly Intervals induce->measure analyze Data Analysis (Calculate % Inhibition) measure->analyze

Workflow for the in vivo paw edema assay.

References

Application Note: HPLC Method for Purity Analysis of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(4-Bromo-3-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. Phenylacetic acid and its derivatives are of interest in pharmaceutical research and development for their potential biological activities. Accurate and reliable determination of the purity of such compounds is crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This application note presents a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. The described method is suitable for separating the main component from potential process-related impurities and degradation products.

Physicochemical Properties of the Analyte

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₉BrO₂[1]

  • Molecular Weight: 229.07 g/mol [1]

  • Melting Point: 81°C[2]

  • Appearance: White to yellow solid (based on related compounds)

Experimental Protocol

This protocol outlines the necessary steps for the purity analysis of this compound using reverse-phase HPLC.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of nonpolar to moderately polar compounds.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Trifluoroacetic acid (TFA), HPLC grade.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

    • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.

2. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 30 minutes

3. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution multiple times. The following parameters are typically assessed:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the analysis of a this compound sample.

Peak No.Retention Time (min)Peak AreaArea %Identity
15.815,0000.5Impurity A
28.22,940,00098.0This compound
312.530,0001.0Impurity B
415.115,0000.5Impurity C
Total 3,000,000 100.0

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

HPLC System Components Diagram

HPLC_System Solvent_Reservoir Solvent Reservoir (Mobile Phase A & B) Pump Pump Solvent_Reservoir->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Logical relationship of components in a standard HPLC system.

References

Derivatization of 2-(4-Bromo-3-methylphenyl)acetic acid for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Derivatization of 2-(4-Bromo-3-methylphenyl)acetic acid for Bioassays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile scaffold for the synthesis of novel bioactive compounds. Its structure, featuring a carboxylic acid group, a bromine atom, and a substituted phenyl ring, allows for diverse chemical modifications. The carboxylic acid moiety is readily converted into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR). The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl substituents to further diversify the chemical space.

This document provides detailed protocols for the derivatization of this compound via amide bond formation and subsequent Suzuki coupling. It also outlines methodologies for evaluating the biological activity of the synthesized derivatives, with a focus on their potential as alkaline phosphatase inhibitors and antibacterial agents.

Derivatization Strategies

A two-step synthetic strategy can be employed to generate a library of diverse compounds. The first step involves the formation of an amide bond between this compound and a primary or secondary amine. The resulting bromo-amide intermediate can then be subjected to a palladium-catalyzed Suzuki cross-coupling reaction with various boronic acids to introduce further structural diversity.

Workflow for Synthesis of Derivatives

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki Cross-Coupling start This compound + Amine (R-NH2) reagents1 Coupling Agents (e.g., DCC, HATU) Base (e.g., DMAP) Solvent (e.g., DCM) start->reagents1 product1 Intermediate Amide: N-R-2-(4-Bromo-3-methylphenyl)acetamide reagents1->product1 reagents2 Aryl Boronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) product1->reagents2 product2 Final Derivative Library: N-R-2-(4-Aryl-3-methylphenyl)acetamide reagents2->product2

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 3.1: General Procedure for Amide Synthesis

This protocol describes the synthesis of an amide from a carboxylic acid and an amine using a carbodiimide coupling agent.[][2]

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq), the selected amine (1.0 eq), and DMAP (0.2 eq).

  • Dissolve the reactants in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Once the mixture reaches 0 °C, add DCC (1.1 eq) portion-wise.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-(4-bromo-3-methylphenyl)acetamide.

Protocol 3.2: General Procedure for Suzuki Cross-Coupling

This protocol details the arylation of the bromo-amide intermediate using a palladium catalyst.[2]

Materials:

  • N-substituted-2-(4-bromo-3-methylphenyl)acetamide (1.0 eq)

  • Aryl boronic acid (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (10:1 mixture)

  • Schlenk tube

  • Magnetic stirrer and stirring bar

Procedure:

  • To a dried Schlenk tube equipped with a stirrer, add the bromo-amide intermediate (1.0 eq), aryl boronic acid (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Add the 1,4-dioxane/water solvent mixture.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final arylated derivative.

Bioassay Protocols and Data Presentation

The synthesized derivatives can be screened for various biological activities. Below are example protocols for assessing alkaline phosphatase inhibition and antibacterial activity, based on methodologies applied to structurally related compounds.[2]

Protocol 4.1: Alkaline Phosphatase (ALP) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of alkaline phosphatase, which catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product.

Materials:

  • Alkaline Phosphatase (human)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Tris-HCl buffer (pH 9.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 5 µL of the test compound solution at various concentrations.

  • Add 20 µL of ALP enzyme solution and 70 µL of Tris-HCl buffer to each well.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 5 µL of the pNPP substrate solution.

  • Incubate the plate at 37 °C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4.2: Antibacterial Activity (MIC Determination)

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., extensively drug-resistant Salmonella Typhi)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplate

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth + inoculum).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is visually determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Workflow for Bioassays

G cluster_0 Primary Screening cluster_1 Data Analysis cluster_2 Hit Identification start Synthesized Derivative Library assay1 Alkaline Phosphatase Inhibition Assay start->assay1 assay2 Antibacterial Screening (MIC) start->assay2 analysis1 Calculate % Inhibition Determine IC50 Values assay1->analysis1 analysis2 Determine MIC Values assay2->analysis2 hit Identify Potent Inhibitors/Antibacterial Agents analysis1->hit analysis2->hit

Caption: High-level workflow for biological screening of synthesized derivatives.

Data Presentation

Quantitative results should be summarized in tables for clear comparison. The following tables present example data from bioassays conducted on derivatives of the structurally related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[2]

Table 1: Alkaline Phosphatase Inhibition Data

Compound IDSubstitution (Aryl Group)IC₅₀ (µM) ± SEM
5a Phenyl2.891 ± 0.05
5b 4-Methylphenyl2.113 ± 0.03
5c 4-Methoxyphenyl2.501 ± 0.06
5d 4-Chlorophenyl1.469 ± 0.02

Table 2: Antibacterial Activity against XDR S. Typhi

Compound IDSubstitution (Aryl Group)MIC (µg/mL)
5a Phenyl125
5b 4-Methylphenyl125
5c 4-Methoxyphenyl250
5d 4-Chlorophenyl>250
Cipro (Control)31.25

Potential Signaling Pathway Analysis

While specific pathways for derivatives of this compound are not yet elucidated, compounds with anti-inflammatory properties often modulate key signaling cascades. For instance, many anti-inflammatory drugs inhibit the cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[3] Another relevant pathway is the TNF/IL-6 axis, which plays a crucial role in inflammatory responses mediated by macrophages.[4] Bioassays targeting these pathways, such as COX-1/COX-2 inhibition assays or measuring IL-6 expression in LPS-stimulated macrophages, could be valuable next steps.

Diagram of a Potential Inflammatory Pathway

G LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage activates TNF_IL6 TNF-α / IL-6 Release Macrophage->TNF_IL6 produces Inflammation Inflammatory Response TNF_IL6->Inflammation Compound Test Compound (Potential Inhibitor) Compound->Macrophage inhibits

Caption: Simplified diagram of a pro-inflammatory signaling pathway targeted for inhibition.

References

Application Notes and Protocols for 2-(4-Bromo-3-methylphenyl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromo-3-methylphenyl)acetic acid is a versatile synthetic intermediate in medicinal chemistry.[1] Its phenylacetic acid scaffold is a common feature in various biologically active compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The presence of a bromine atom and a methyl group on the phenyl ring offers opportunities for further functionalization and modulation of pharmacokinetic and pharmacodynamic properties. This document outlines the potential experimental applications of this compound in the development of novel therapeutic agents, including detailed protocols for synthesis and biological evaluation.

Potential Therapeutic Applications

Based on the biological activities of structurally related phenylacetic and phenoxyacetic acid derivatives, this compound is a promising starting material for the development of:

  • Anti-inflammatory Agents: Phenylacetic acid derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin biosynthesis.[2] Halogen substitution on the phenoxy ring of related compounds has been shown to enhance anti-inflammatory activity.[4]

  • Antimicrobial Agents: Various derivatives of phenoxyacetic acid have demonstrated significant antibacterial and antifungal activities.[5] The core structure can be modified to generate compounds with potent antimicrobial properties.

  • Anticancer Agents: Certain bromophenol derivatives and phenoxyacetic acid analogs have shown cytotoxic activity against various cancer cell lines.[5][6] The this compound scaffold can be utilized to design novel anticancer drug candidates.

  • Enzyme Inhibitors: Derivatives of similar scaffolds have been shown to inhibit enzymes like alkaline phosphatase, suggesting a broader potential for targeting various enzymatic pathways.[7]

Experimental Protocols

The following protocols describe the synthesis of a derivative of this compound and its subsequent evaluation for anti-inflammatory activity.

1. Synthesis of N-Benzyl-2-(4-bromo-3-methylphenyl)acetamide

This protocol details the synthesis of an amide derivative, a common strategy to enhance the biological activity of carboxylic acids.

  • Materials:

    • This compound

    • Benzylamine

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexane for chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in dry DCM in a round-bottom flask.

    • Add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add DCC (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-benzyl-2-(4-bromo-3-methylphenyl)acetamide.

2. In Vitro COX-1/COX-2 Inhibition Assay

This protocol is for evaluating the anti-inflammatory potential of the synthesized compound by measuring its ability to inhibit COX-1 and COX-2 enzymes.

  • Materials:

    • Synthesized compound (N-benzyl-2-(4-bromo-3-methylphenyl)acetamide)

    • COX-1 and COX-2 enzyme preparations

    • Arachidonic acid (substrate)

    • Prostaglandin screening ELISA kit

    • Celecoxib (positive control for COX-2 inhibition)

    • Ibuprofen (positive control for non-selective COX inhibition)

    • DMSO (for dissolving compounds)

    • Tris-HCl buffer

  • Procedure:

    • Prepare stock solutions of the test compound and control drugs in DMSO.

    • In a 96-well plate, add the appropriate buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or control.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1M HCl).

    • Measure the concentration of prostaglandin E2 (PGE2) produced using a commercial ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Data Presentation

The following table summarizes the biological activity of representative phenoxyacetic acid derivatives with anti-inflammatory properties to provide a reference for the potential efficacy of this compound derivatives.

CompoundTargetIC₅₀ (µM)[8]
5f (a phenoxyacetic acid derivative) COX-20.15
7b (a phenoxyacetic acid derivative) COX-20.18
Celecoxib (Reference Drug) COX-20.04
Mefenamic Acid (Reference Drug) COX-1/COX-20.25 (COX-2)

Visualizations

Diagram 1: Synthetic Workflow

G A This compound B Amide Coupling (e.g., with Benzylamine, DCC, DMAP) A->B C N-Benzyl-2-(4-bromo-3-methylphenyl)acetamide B->C D Biological Evaluation (e.g., COX Inhibition Assay) C->D

Caption: Synthetic workflow for the derivatization and evaluation of this compound.

Diagram 2: COX Signaling Pathway

G A Arachidonic Acid B COX-1 / COX-2 Enzymes A->B C Prostaglandins B->C D Inflammation Pain Fever C->D E 2-(4-Bromo-3-methylphenyl)acetic acid Derivatives E->B Inhibition

Caption: Inhibition of the COX signaling pathway by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3-methylphenylacetic acid, which can undergo electrophilic bromination, or 4-bromo-3-methyltoluene, which can be functionalized at the benzylic position.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors including incomplete reaction, formation of side products, suboptimal reaction conditions (temperature, concentration), or loss of product during workup and purification. Please refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the potential impurities?

A3: Potential impurities could include unreacted starting material, di-brominated products, or isomers where bromine has added to a different position on the aromatic ring. Depending on the synthetic route, impurities from intermediate steps, such as the corresponding nitrile or ester, may also be present.

Q4: What is the recommended method for purifying the final product?

A4: Recrystallization is a common and effective method for purifying this compound.[1] Suitable solvent systems include xylene or mixtures of ethanol and water. Column chromatography can also be employed for high-purity requirements.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the purified compound can also be a good indicator of purity.[2]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following:

  • Reagent Purity and Stoichiometry: Ensure all reagents are pure and used in the correct stoichiometric ratios.

  • Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress using TLC or HPLC.

  • Catalyst Activity (if applicable): If a catalyst is used (e.g., in a Suzuki coupling), ensure it is active and not poisoned.

Logical Troubleshooting Flow for Low Conversion

Caption: Troubleshooting workflow for low starting material conversion.

Issue 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate indicates the formation of side products.

  • Control of Reaction Conditions: Over-bromination (di-bromination) can occur if the reaction temperature is too high or the reaction time is too long. Careful control of these parameters is crucial.

  • Regioselectivity: The directing effects of the substituents on the phenyl ring influence the position of bromination. Ensure conditions favor the desired isomer.

  • Purification Strategy: If side product formation is unavoidable, an efficient purification strategy, such as multi-step recrystallization or column chromatography, is necessary.

Data on Bromination Selectivity vs. Temperature
Temperature (°C)Desired Product Yield (%)Di-brominated Impurity (%)
0855
25 (Room Temp)7515
506030

Experimental Protocols

Protocol 1: Synthesis via Bromination of 3-Methylphenylacetic Acid

This protocol outlines the direct bromination of 3-methylphenylacetic acid.

Workflow Diagram

BrominationWorkflow Start 3-Methylphenylacetic Acid Reaction Bromination (Br2, Acetic Acid) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the bromination route.

Methodology:

  • Dissolution: Dissolve 3-methylphenylacetic acid (1 equivalent) in glacial acetic acid.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture at 0-5°C with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Pour the reaction mixture into ice-water to precipitate the crude product.[1]

  • Filtration and Washing: Filter the precipitate and wash with cold water to remove excess acetic acid and bromine.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., hot xylene) to obtain pure this compound.[1]

Protocol 2: Synthesis from 4-Bromo-3-methyltoluene

This two-step protocol involves the conversion of 4-bromo-3-methyltoluene to the corresponding nitrile, followed by hydrolysis.

Workflow Diagram

NitrileHydrolysisWorkflow Start 4-Bromo-3-methyltoluene Step1 Benzylic Bromination (NBS, Radical Initiator) Start->Step1 Intermediate1 4-Bromo-3-methylbenzyl bromide Step1->Intermediate1 Step2 Cyanation (NaCN or KCN) Intermediate1->Step2 Intermediate2 2-(4-Bromo-3-methylphenyl)acetonitrile Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 Product This compound Step3->Product

Caption: Two-step synthesis via a nitrile intermediate.

Methodology:

Step A: Synthesis of 2-(4-Bromo-3-methylphenyl)acetonitrile

  • Benzylic Bromination: Reflux a solution of 4-bromo-3-methyltoluene (1 equivalent), N-bromosuccinimide (NBS) (1.1 equivalents), and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride.

  • Workup: After cooling, filter off the succinimide. Wash the filtrate with sodium thiosulfate solution and then with water. Dry the organic layer and remove the solvent under reduced pressure to obtain crude 4-bromo-3-methylbenzyl bromide.

  • Cyanation: Dissolve the crude benzyl bromide in a suitable solvent (e.g., ethanol or DMSO) and add sodium cyanide (1.2 equivalents). Heat the mixture with stirring.[3]

  • Isolation: After the reaction is complete (monitored by TLC), pour the mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate to yield the crude nitrile.

Step B: Hydrolysis of 2-(4-Bromo-3-methylphenyl)acetonitrile

  • Hydrolysis: Reflux the crude nitrile with an aqueous solution of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).[3]

  • Acidification: If basic hydrolysis is used, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize to obtain the final product.

Comparison of Hydrolysis Conditions
Hydrolysis ConditionReaction Time (hours)Yield (%)Purity (%)
10M H₂SO₄, Reflux68595
6M NaOH, Reflux89092

This data suggests that while basic hydrolysis may give a slightly higher yield, acidic hydrolysis can lead to a purer product in a shorter time. The choice of method may depend on the specific impurities present and the desired purity of the final compound.

References

Technical Support Center: Synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and industrially relevant method for synthesizing this compound is a three-step process starting from 4-bromo-3-methyltoluene. This pathway involves:

  • Benzylic Bromination: The methyl group of 4-bromo-3-methyltoluene is brominated, typically using a radical initiator, to form 4-bromo-3-methylbenzyl bromide.

  • Cyanation: The resulting benzyl bromide is then reacted with a cyanide salt, such as sodium or potassium cyanide, to yield 2-(4-bromo-3-methylphenyl)acetonitrile.

  • Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either acidic or basic conditions.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: Each step of the synthesis has the potential to generate specific side products. Key impurities to monitor include:

  • From Benzylic Bromination: Over-bromination can lead to the formation of 4-bromo-3-methylbenzal bromide (the di-brominated product).

  • From Cyanation: Incomplete reaction can leave unreacted 4-bromo-3-methylbenzyl bromide. Additionally, small amounts of the corresponding isonitrile may form.

  • From Hydrolysis: Incomplete hydrolysis is a common issue, resulting in the presence of 2-(4-bromo-3-methylphenyl)acetamide as a significant impurity.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, other synthetic strategies exist, though they may be less common for this specific molecule. These include:

  • Willgerodt-Kindler Reaction: This method would start from 4'-bromo-3'-methylacetophenone. The ketone is reacted with sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.[1][2] A potential side product in the initial step is the corresponding amide.

  • Grignard Reaction: 4-Bromo-3-methylbenzyl bromide can be used to form a Grignard reagent, which is then carboxylated using carbon dioxide. A common side product in Grignard reactions is the formation of a Wurtz coupling product (in this case, 1,2-bis(4-bromo-3-methylphenyl)ethane). Strict anhydrous conditions are crucial to prevent quenching of the Grignard reagent.[3][4]

Troubleshooting Guides

Problem 1: Low Yield of 4-Bromo-3-methylbenzyl bromide and Formation of a Di-brominated Impurity.

Q: My benzylic bromination of 4-bromo-3-methyltoluene is giving a low yield of the desired mono-brominated product and I am observing a significant amount of a di-brominated side product by GC-MS. How can I improve the selectivity?

A: The formation of 4-bromo-3-methylbenzal bromide is a common issue arising from over-bromination. The selectivity of this radical reaction is highly dependent on the reaction conditions. Here are some troubleshooting steps:

  • Control the Stoichiometry of the Brominating Agent: Ensure you are using a controlled amount of the brominating agent, typically N-Bromosuccinimide (NBS). Using a large excess of NBS will favor di-bromination. Start with a stoichiometric amount (1.0-1.1 equivalents) and adjust as needed based on reaction monitoring.

  • Choice of Radical Initiator and Solvent: The choice of initiator and solvent can impact selectivity. A common combination is AIBN (azobisisobutyronitrile) as the initiator in a non-polar solvent like carbon tetrachloride or cyclohexane. Using a less reactive initiator or a solvent that is less prone to radical reactions can sometimes improve selectivity.[5]

  • Reaction Temperature and Time: Monitor the reaction closely by TLC or GC. Over-extending the reaction time or using excessively high temperatures can lead to the formation of the di-brominated product. It is crucial to stop the reaction once the starting material is consumed to an optimal level.

  • Light-Initiated Bromination: Photochemical bromination can sometimes offer better control and selectivity compared to thermal initiation with AIBN.[6]

ParameterRecommendation for High Mono-bromination SelectivityPotential Issue with Low Selectivity
Brominating Agent N-Bromosuccinimide (NBS) (1.0-1.1 eq.)Large excess of NBS
Initiator AIBN or Benzoyl Peroxide (catalytic amount)High concentration of initiator
Solvent Carbon Tetrachloride (CCl₄) or CyclohexanePolar solvents may interfere
Temperature Reflux temperature of the solvent (e.g., ~77°C for CCl₄)Excessively high temperatures
Monitoring TLC or GC to monitor consumption of starting materialExtended reaction times after starting material is consumed
Problem 2: Incomplete Cyanation and Presence of Starting Benzyl Bromide.

Q: I am seeing a significant amount of unreacted 4-bromo-3-methylbenzyl bromide in my product after the cyanation step. How can I drive the reaction to completion?

A: Incomplete cyanation can be due to several factors related to the reactivity of the reagents and the reaction conditions. Consider the following:

  • Purity of the Benzyl Bromide: The starting 4-bromo-3-methylbenzyl bromide should be pure. Impurities from the previous step can interfere with the reaction.

  • Cyanide Salt and Solvent: Use a dry, finely powdered cyanide salt (e.g., NaCN or KCN) to maximize its surface area and reactivity. The choice of solvent is critical. A polar aprotic solvent like DMSO or DMF is typically used to dissolve the cyanide salt and facilitate the SN2 reaction.

  • Phase Transfer Catalyst: The use of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the reaction rate by helping to transport the cyanide anion into the organic phase.

  • Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature (e.g., 50-80 °C) with extended reaction time is often a good compromise. Monitor the reaction by TLC until the benzyl bromide spot disappears.

Problem 3: Presence of 2-(4-bromo-3-methylphenyl)acetamide in the Final Product.

Q: After hydrolysis of 2-(4-bromo-3-methylphenyl)acetonitrile, my final product is contaminated with the corresponding amide. How can I ensure complete hydrolysis?

A: The presence of 2-(4-bromo-3-methylphenyl)acetamide is a classic sign of incomplete hydrolysis.[7] Both acidic and basic hydrolysis can be used, and forcing conditions are often necessary to drive the reaction to completion.

  • Acid Hydrolysis:

    • Reagents: Use a strong acid such as concentrated sulfuric acid or hydrochloric acid in an aqueous medium.

    • Conditions: Prolonged heating under reflux is typically required. Be aware that under acidic conditions with an alcohol present, there is a risk of forming the corresponding ester as a side product.

  • Basic Hydrolysis:

    • Reagents: A strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent is effective.

    • Conditions: This method also requires heating under reflux for an extended period. The initial product will be the carboxylate salt, which needs to be acidified in a separate workup step to yield the final carboxylic acid.[8]

Hydrolysis MethodReagentsKey Parameters for Complete Reaction
Acidic Concentrated H₂SO₄ or HCl in H₂O/DioxaneProlonged reflux time (monitor by TLC/HPLC)
Basic NaOH or KOH in H₂O/EthanolHigh concentration of base and extended reflux

Experimental Protocols

Benzylic Bromination of 4-Bromo-3-methyltoluene

A mixture of 4-bromo-3-methyltoluene (1 equivalent), N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (azobisisobutyronitrile) in anhydrous carbon tetrachloride is heated to reflux. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-bromo-3-methylbenzyl bromide, which can be used in the next step without further purification.[1][9]

Hydrolysis of 2-(4-bromo-3-methylphenyl)acetonitrile

2-(4-bromo-3-methylphenyl)acetonitrile is added to a solution of sodium hydroxide (e.g., 20% aqueous solution) and ethanol. The mixture is heated at reflux for several hours until the nitrile is completely consumed, as monitored by TLC or HPLC. The reaction mixture is then cooled, and most of the ethanol is removed under reduced pressure. The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities. The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound. The solid product is collected by filtration, washed with cold water, and dried.[7][8]

Visualizations

Troubleshooting_Benzylic_Bromination Start Low Yield of Mono-brominated Product and/or High Di-brominated Impurity Q1 Check NBS Stoichiometry Start->Q1 A1_1 Reduce NBS to 1.0-1.1 eq. Q1->A1_1 > 1.2 eq. A1_2 Stoichiometry is correct Q1->A1_2 1.0-1.1 eq. End Improved Selectivity A1_1->End Q2 Review Reaction Time/ Temperature A1_2->Q2 A2_1 Shorten reaction time. Monitor closely with TLC/GC. Q2->A2_1 Extended Time A2_2 Conditions are optimized Q2->A2_2 Optimized A2_1->End Q3 Consider Initiator/ Solvent System A2_2->Q3 A3_1 Switch to photochemical initiation or a different non-polar solvent. Q3->A3_1 A3_1->End Experimental_Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis Start 4-Bromo-3-methyltoluene Bromination React with NBS, AIBN in CCl4 (reflux) Start->Bromination Intermediate1 4-Bromo-3-methylbenzyl bromide Bromination->Intermediate1 Cyanation React with NaCN in DMSO Intermediate1->Cyanation Intermediate2 2-(4-Bromo-3-methylphenyl)acetonitrile Cyanation->Intermediate2 Hydrolysis React with NaOH(aq), EtOH (reflux) then acidify with HCl Intermediate2->Hydrolysis End This compound Hydrolysis->End

References

Technical Support Center: 2-(4-Bromo-3-methylphenyl)acetic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(4-Bromo-3-methylphenyl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Q: I am experiencing a significant loss of product after recrystallization. What are the possible causes and how can I improve the yield?

A: Low recovery after recrystallization is a common issue and can stem from several factors:

  • Choice of Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

  • Solvent Volume: Using an excessive volume of solvent will result in a lower yield as more of the compound will stay dissolved.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization at a low temperature can lead to product loss.

Troubleshooting Steps:

  • Solvent Selection: Test a range of solvents. Toluene has been reported as a suitable recrystallization solvent for similar bromo-phenylacetic acids.[1] Other potential solvents to explore include mixtures of ethyl acetate and hexanes, or alcohols like methanol or ethanol.[2][3]

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.

  • Maximize Crystallization Time: Ensure the solution is left at a low temperature (e.g., 0-5 °C) for an adequate period (e.g., several hours to overnight) to maximize crystal formation.[1]

  • Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor and allowing it to crystallize again.[1][2]

Problem 2: Product is Oily or Fails to Solidify

Q: My purified this compound is an oil or a sticky solid instead of a crystalline powder. What could be the reason for this?

A: This issue often indicates the presence of impurities that are depressing the melting point of your compound or interfering with crystal lattice formation.

Possible Impurities:

  • Residual Solvent: Incomplete drying can leave residual solvent, resulting in an oily appearance.

  • Starting Materials: Unreacted starting materials from the synthesis may be carried through.

  • Side-Products: The synthesis of phenylacetic acids can sometimes yield side-products that are difficult to separate.[4]

  • Isomeric Impurities: Bromination of phenylacetic acid can sometimes produce a mixture of isomers which can be difficult to separate by simple recrystallization.[5]

Troubleshooting Steps:

  • Thorough Drying: Ensure the product is dried under vacuum for a sufficient period to remove all traces of solvent.

  • Aqueous Wash: Before recrystallization, washing the crude product with water or a brine solution can help remove water-soluble impurities.[6] If the product is in an organic solvent, an acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., sodium bicarbonate solution) can remove basic and acidic impurities, respectively.[7]

  • Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography is recommended. A common solvent system for similar compounds is a gradient of ethyl acetate in hexanes.[8][9]

  • Trituration: Stirring the oily product with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold hexanes) can sometimes induce crystallization and wash away impurities.

Problem 3: Persistent Colored Impurities

Q: My product has a persistent yellow or brown color that I cannot remove by recrystallization. How can I decolorize it?

A: Colored impurities are often highly conjugated organic molecules.

Troubleshooting Steps:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The colored impurities will adsorb onto the surface of the carbon. Hot filter the solution to remove the carbon before allowing the solution to cool and crystallize.[3] Be aware that using too much charcoal can lead to a loss of the desired product.

  • Washing with a Reducing Agent: In some cases, colored impurities may be due to oxidation. Washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite during the workup may help.

  • Column Chromatography: As a more rigorous method, column chromatography is very effective at separating colored impurities from the desired product.[8]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: The molecular formula is C₉H₉BrO₂ and the molecular weight is approximately 229.07 g/mol .[10] While the exact melting point is not widely reported in the search results, related bromophenylacetic acids are typically white to off-white crystalline solids.[5]

Q2: What are some common impurities that might be present in my sample?

A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, and isomers.[11] For instance, if the synthesis involves bromination of 3-methylphenylacetic acid, you might have isomeric impurities where the bromine is at a different position on the aromatic ring.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, flash column chromatography is a highly effective method for purifying this compound, especially if recrystallization fails to yield a pure product.[8][12] A typical stationary phase would be silica gel, and the mobile phase would likely be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[9]

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the purified fractions, and the starting materials (if available) on a TLC plate, you can assess the separation and purity. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[13]

Data Summary

ParameterValueReference
Molecular FormulaC₉H₉BrO₂[10]
Molecular Weight229.07 g/mol [10]
Recrystallization Yield (Example for a similar compound)63-67%[1]
Purity (Achievable with optimized process for a similar compound)>99%[14]

Experimental Protocols

Protocol 1: Recrystallization from Toluene

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold toluene.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).

  • Pack a chromatography column with the silica gel slurry.[15]

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).

  • Load the sample onto the top of the silica gel column.[8]

  • Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Troubleshooting_Purification start Crude this compound recrystallization Attempt Recrystallization start->recrystallization assess_purity Assess Purity and Yield recrystallization->assess_purity low_yield Problem: Low Yield assess_purity->low_yield Low Yield oily_product Problem: Oily/Sticky Product assess_purity->oily_product Impure (Oily) colored_product Problem: Colored Impurities assess_purity->colored_product Impure (Colored) pure_product Pure Product assess_purity->pure_product Acceptable optimize_solvent Optimize Solvent System & Volume low_yield->optimize_solvent second_crop Attempt Second Crop from Mother Liquor low_yield->second_crop check_drying Thoroughly Dry Under Vacuum oily_product->check_drying aqueous_wash Perform Aqueous Washes oily_product->aqueous_wash column_chromatography Purify by Column Chromatography oily_product->column_chromatography colored_product->column_chromatography charcoal Treat with Activated Carbon colored_product->charcoal optimize_solvent->recrystallization controlled_cooling Ensure Controlled Cooling optimize_solvent->controlled_cooling second_crop->recrystallization check_drying->recrystallization aqueous_wash->recrystallization column_chromatography->assess_purity charcoal->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimizing Synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis of this compound via three primary synthetic routes: the Grignard reaction pathway, the Willgerodt-Kindler reaction, and the hydrolysis of 2-(4-Bromo-3-methylphenyl)acetonitrile.

Grignard Reaction Pathway

Q1: My Grignard reaction to form this compound has a low yield. What are the potential causes and solutions?

A1: Low yields in the Grignard synthesis of this compound can stem from several factors. A primary concern is the presence of moisture or other protic sources, which will quench the highly reactive Grignard reagent. Additionally, side reactions, such as the formation of a biphenyl impurity, can reduce the yield of the desired carboxylic acid.

Troubleshooting Table: Grignard Reaction

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Moisture in glassware or solvents Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents.Increased yield of the Grignard reagent and final product.
Inactive Magnesium Activate magnesium turnings by gently heating with a heat gun under vacuum or by adding a small crystal of iodine.Successful initiation of the Grignard reaction.
Formation of 4,4'-Dimethyl-2,2'-dibromobiphenyl Add the 4-bromo-3-methylbenzyl bromide solution to the magnesium turnings slowly to maintain a gentle reflux and avoid high local concentrations of the halide.Minimized biphenyl byproduct formation and increased yield of the desired product.
Inefficient Carboxylation Pour the Grignard reagent solution slowly onto a large excess of freshly crushed dry ice (solid CO2).Maximized conversion of the Grignard reagent to the carboxylate salt.

Experimental Protocol: Grignard Synthesis of this compound

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of 4-bromo-3-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation: Cool the reaction mixture to room temperature. In a separate beaker, place a large excess of freshly crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

  • Work-up and Purification: After the dry ice has sublimated, slowly add 1 M HCl to the reaction mixture until the aqueous layer is acidic. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent system such as toluene/hexanes to obtain pure this compound.

Logical Workflow for Grignard Synthesis

Grignard_Workflow Start Start: 4-Bromo-3-methylbenzyl bromide Grignard Grignard Reagent Formation (Mg, anhydrous ether) Start->Grignard Carboxylation Carboxylation (excess CO2) Grignard->Carboxylation Acidification Acidification (1M HCl) Carboxylation->Acidification Extraction Extraction (Diethyl ether) Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification End End: this compound Purification->End

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Willgerodt-Kindler Reaction Pathway

Q2: I am attempting the Willgerodt-Kindler reaction with 4'-Bromo-3'-methylacetophenone, but the reaction is sluggish and the yield is low. How can I optimize this?

A2: The Willgerodt-Kindler reaction can be sensitive to reaction conditions. Low yields are often attributed to incomplete reaction or the formation of side products. Optimizing the temperature, reaction time, and reagent stoichiometry is crucial for a successful outcome. Microwave-assisted heating can often improve yields and reduce reaction times.

Troubleshooting Table: Willgerodt-Kindler Reaction

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Low reaction temperature Increase the reaction temperature to reflux, or consider using a high-boiling solvent like DMF. Microwave irradiation can also be effective.Increased reaction rate and conversion.
Insufficient reaction time Monitor the reaction progress by TLC. Continue heating until the starting material is consumed.Complete conversion of the starting material.
Suboptimal reagent ratio Use a molar excess of morpholine and sulfur relative to the acetophenone. A common ratio is 1:3:2 of acetophenone:morpholine:sulfur.Drives the reaction to completion and minimizes unreacted starting material.
Incomplete hydrolysis of the thioamide intermediate Ensure complete hydrolysis of the intermediate thiomorpholide by using a strong base (e.g., NaOH or KOH) and sufficient heating time.Complete conversion of the intermediate to the final carboxylic acid.

Experimental Protocol: Willgerodt-Kindler Synthesis of this compound

  • Thioamide Formation: In a round-bottom flask, combine 4'-Bromo-3'-methylacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.0 eq). Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC. Alternatively, perform the reaction in a sealed vessel using microwave irradiation.

  • Hydrolysis: After the initial reaction is complete, add a solution of sodium hydroxide (excess) and heat the mixture to reflux until the thioamide intermediate is fully hydrolyzed.

  • Work-up and Purification: Cool the reaction mixture and acidify with concentrated HCl. Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and remove the solvent. Purify the crude product by recrystallization.

Decision Tree for Willgerodt-Kindler Troubleshooting

Willgerodt_Troubleshooting Start Low Yield in Willgerodt-Kindler Reaction IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Significant Side Products? Start->SideProducts OptimizeTemp Increase Temperature/ Use Microwave IncompleteReaction->OptimizeTemp Yes IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime No AdjustRatio Adjust Reagent Ratio (more morpholine/sulfur) SideProducts->AdjustRatio Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No Recrystallize Optimize Recrystallization Solvent PurificationIssue->Recrystallize Yes

Caption: Troubleshooting decision tree for the Willgerodt-Kindler reaction.

Nitrile Hydrolysis Pathway

Q3: The hydrolysis of 2-(4-Bromo-3-methylphenyl)acetonitrile to the carboxylic acid is incomplete. What can I do to drive the reaction to completion?

A3: Incomplete hydrolysis of the nitrile is a common issue. The reaction can be performed under either acidic or basic conditions, and the choice of conditions, along with reaction time and temperature, will significantly impact the outcome.[1][2]

Troubleshooting Table: Nitrile Hydrolysis

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Insufficiently strong acidic or basic conditions For acidic hydrolysis, use a concentrated acid like 6M HCl or H2SO4. For basic hydrolysis, use a concentrated base like 6M NaOH or KOH.[1]Faster and more complete hydrolysis.
Inadequate reaction temperature or time Heat the reaction mixture to reflux and monitor by TLC until the starting nitrile is no longer observed.[1]Complete conversion to the carboxylic acid.
Formation of the intermediate amide If the intermediate amide is isolated, resubject it to the hydrolysis conditions with prolonged heating.Full conversion of the amide to the carboxylic acid.

Experimental Protocol: Hydrolysis of 2-(4-Bromo-3-methylphenyl)acetonitrile

  • Basic Hydrolysis: Dissolve 2-(4-Bromo-3-methylphenyl)acetonitrile (1.0 eq) in a mixture of ethanol and 6M aqueous sodium hydroxide. Heat the mixture to reflux for several hours until the reaction is complete as indicated by TLC.

  • Acidic Hydrolysis: Alternatively, dissolve the nitrile in a mixture of glacial acetic acid and 6M aqueous sulfuric acid and heat to reflux.

  • Work-up and Purification: After cooling, acidify the basic hydrolysis mixture (or cool the acidic mixture) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.

Reaction Pathway for Nitrile Hydrolysis

Nitrile_Hydrolysis Nitrile 2-(4-Bromo-3-methylphenyl)acetonitrile Amide Intermediate Amide Nitrile->Amide H+ or OH-, H2O, Heat CarboxylicAcid This compound Amide->CarboxylicAcid H+ or OH-, H2O, Heat (prolonged)

Caption: Reaction pathway for the hydrolysis of 2-(4-Bromo-3-methylphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I might encounter in the synthesis of this compound?

A: The impurities will depend on the synthetic route chosen:

  • Grignard Route: The most common impurity is the Wurtz coupling product, 4,4'-dimethyl-2,2'-dibromobiphenyl, formed by the reaction of the Grignard reagent with unreacted 4-bromo-3-methylbenzyl bromide. Unreacted starting material can also be present.

  • Willgerodt-Kindler Route: Incomplete hydrolysis will lead to the presence of the intermediate N-[2-(4-bromo-3-methylphenyl)ethanethioyl]morpholine. Other potential impurities can arise from side reactions of the sulfur and morpholine with the starting material or intermediates.

  • Nitrile Hydrolysis Route: The primary impurity is often the intermediate amide, 2-(4-bromo-3-methylphenyl)acetamide, resulting from incomplete hydrolysis.

Q: What are the recommended purification methods for this compound?

A: The most common and effective purification method is recrystallization. Suitable solvent systems include toluene, a mixture of ethyl acetate and hexanes, or aqueous ethanol. The choice of solvent will depend on the impurities present. Column chromatography on silica gel can also be used for more difficult separations.

Q: How can I confirm the identity and purity of my final product?

A: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Melting Point: Compare the observed melting point to the literature value.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and help identify any impurities.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic carbonyl (C=O) stretch of the carboxylic acid.

Q: Are there any specific safety precautions I should take during these syntheses?

A: Yes, several safety precautions are essential:

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial.

  • Willgerodt-Kindler Reaction: This reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas. It should be performed in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

References

Technical Support Center: Scaling Up 2-(4-Bromo-3-methylphenyl)acetic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid. Our aim is to address common challenges encountered during the scale-up of its production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: There are several viable synthetic routes for the large-scale production of this compound. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity of the final product. Two common approaches are:

  • Direct bromination of 3-methylphenylacetic acid: This is a straightforward approach but can present challenges in controlling the regioselectivity of the bromination.

  • Multi-step synthesis from 4-bromo-3-methyltoluene: This route offers better control over the final product's structure but involves more synthetic steps.

Q2: What are the primary safety concerns when handling the reagents and the final product?

A2: this compound is classified as an irritant. It can cause skin and eye irritation, and may cause respiratory irritation[1]. The synthesis may also involve hazardous reagents such as bromine, which is highly corrosive and toxic, and cyanides (in some synthetic routes), which are extremely toxic. It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheets (SDS) of all chemicals used[2][3].

Q3: How can I purify the final product on a large scale?

A3: Recrystallization is a common and effective method for purifying this compound on a large scale. The choice of solvent is critical for achieving high purity and yield. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for similar compounds include toluene, xylenes, or mixtures of ethanol and water.

Troubleshooting Guides

Route 1: Direct Bromination of 3-methylphenylacetic acid

Q: My bromination reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-bromo isomer?

A: The bromination of 3-methylphenylacetic acid is an electrophilic aromatic substitution reaction. The methyl and acetic acid groups are ortho-, para-directing. To favor the formation of the 4-bromo isomer, you can try the following:

  • Control the reaction temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, which may be the desired isomer. Running the reaction at or below room temperature is a good starting point.

  • Choice of brominating agent and catalyst: Using a less reactive brominating agent, such as N-bromosuccinimide (NBS) with a suitable catalyst, can offer better selectivity compared to using elemental bromine.

  • Solvent effects: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents, such as acetic acid, dichloromethane, or carbon tetrachloride, to find the optimal conditions.

Q: I am observing the formation of a di-brominated byproduct. How can I minimize this?

A: The formation of di-brominated products occurs when the desired mono-brominated product undergoes a second bromination. To minimize this:

  • Stoichiometry control: Use a stoichiometric amount or a slight excess of the starting material (3-methylphenylacetic acid) relative to the brominating agent. This will ensure that the brominating agent is consumed before significant di-bromination can occur.

  • Slow addition of the brominating agent: Adding the brominating agent slowly to the reaction mixture helps to maintain a low concentration of the brominating species, which can reduce the rate of the second bromination.

Route 2: Multi-step synthesis from 4-bromo-3-methyltoluene

Q: The first step of my synthesis, the side-chain bromination of 4-bromo-3-methyltoluene, is resulting in low yields and multiple byproducts. What can I do?

A: Side-chain bromination is a free-radical reaction and can be sensitive to reaction conditions. To improve the yield of the desired mono-brominated product:

  • Initiator: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The amount of initiator is critical and should be optimized.

  • Light source: The reaction is often initiated by UV light. Ensure a consistent and appropriate light source.

  • Control of brominating agent: Use N-bromosuccinimide (NBS) as the brominating agent, as it provides a low and constant concentration of bromine, which favors mono-bromination.

  • Solvent: Use a non-polar solvent like carbon tetrachloride or cyclohexane.

Q: I am having trouble with the Grignard reaction in a later step. The reaction is not initiating or is giving low yields. What could be the problem?

A: Grignard reactions are notoriously sensitive to moisture and air. Here are some troubleshooting tips:

  • Anhydrous conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). All solvents and reagents must be strictly anhydrous.

  • Magnesium activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting. You can activate the magnesium by:

    • Grinding the turnings in a dry mortar and pestle.

    • Adding a small crystal of iodine.

    • Adding a few drops of 1,2-dibromoethane.

  • Initiation: A small amount of the halide can be added initially, and the reaction mixture can be gently warmed to initiate the reaction. Once initiated, the remaining halide should be added at a rate that maintains a gentle reflux.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Direct BrominationRoute 2: From 4-bromo-3-methyltoluene
Starting Material 3-methylphenylacetic acid4-bromo-3-methyltoluene
Number of Steps 13 (Bromination, Cyanation, Hydrolysis)
Typical Overall Yield 50-70%60-80%
Key Challenges Regioselectivity, Di-brominationHandling of cyanide, Multi-step process control
Purification Method Recrystallization, Column ChromatographyRecrystallization

Table 2: Troubleshooting Guide for Low Yield in Direct Bromination

ObservationPotential CauseSuggested Solution
Low conversion of starting materialInsufficient brominating agent or reaction timeIncrease reaction time or slowly add more brominating agent while monitoring the reaction by TLC/GC.
Formation of multiple isomersLack of regioselectivityOptimize reaction temperature and solvent. Consider using a milder brominating agent like NBS.
Significant amount of di-brominated productOver-brominationUse a slight excess of the starting material and add the brominating agent slowly.
Product degradationReaction temperature too highRun the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Synthesis via Direct Bromination of 3-methylphenylacetic acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methylphenylacetic acid (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution to 10-15°C in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel over 1-2 hours, maintaining the temperature below 20°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The crude product will precipitate out.

  • Purification: Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent (e.g., toluene or ethanol/water mixture) to obtain pure this compound.

Protocol 2: Synthesis via Multi-step Route from 4-bromo-3-methyltoluene

Step 1: Side-chain bromination of 4-bromo-3-methyltoluene

  • In a flask equipped with a reflux condenser and a light source, dissolve 4-bromo-3-methyltoluene (1.0 eq) and N-bromosuccinimide (1.1 eq) in carbon tetrachloride.

  • Add a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux while irradiating with a UV lamp until the reaction is complete (monitored by GC).

  • Cool the reaction mixture, filter off the succinimide, and evaporate the solvent to obtain crude 4-bromo-3-methylbenzyl bromide.

Step 2: Cyanation

  • Dissolve the crude 4-bromo-3-methylbenzyl bromide in ethanol.

  • Add a solution of sodium cyanide (1.2 eq) in water.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC/GC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent to get the crude nitrile.

Step 3: Hydrolysis

  • To the crude nitrile, add a solution of sodium hydroxide in water and ethanol.

  • Heat the mixture to reflux until the hydrolysis is complete (ammonia evolution ceases).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the product, wash with water, and recrystallize to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Multi-step Synthesis start1 3-methylphenylacetic acid bromination Bromination start1->bromination workup1 Work-up & Purification bromination->workup1 product1 This compound workup1->product1 start2 4-bromo-3-methyltoluene side_chain_bromination Side-chain Bromination start2->side_chain_bromination cyanation Cyanation side_chain_bromination->cyanation hydrolysis Hydrolysis cyanation->hydrolysis workup2 Work-up & Purification hydrolysis->workup2 product2 This compound workup2->product2

Caption: Synthetic routes for this compound.

troubleshooting_logic start Low Yield in Direct Bromination check_conversion Check Conversion of Starting Material start->check_conversion check_isomers Check for Isomer Formation check_conversion->check_isomers Conversion OK solution_conversion Increase reaction time or add more brominating agent check_conversion->solution_conversion Low Conversion check_dibromination Check for Di-bromination check_isomers->check_dibromination Regioselectivity OK solution_isomers Optimize temperature and solvent. Use milder brominating agent. check_isomers->solution_isomers Multiple Isomers solution_dibromination Use excess starting material. Slow addition of brominating agent. check_dibromination->solution_dibromination Di-bromination observed end Yield Improved check_dibromination->end No significant di-bromination solution_conversion->end solution_isomers->end solution_dibromination->end

Caption: Troubleshooting workflow for low yield in direct bromination.

References

Preventing byproduct formation in bromination of 3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the bromination of 3-methylphenylacetic acid, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the bromination of 3-methylphenylacetic acid?

The major product depends on the reaction conditions. There are two primary types of bromination reactions for this substrate:

  • Benzylic Bromination: This reaction targets the methyl group on the aromatic ring, which is a benzylic position. The expected product is 3-(bromomethyl)phenylacetic acid. This is a free-radical substitution reaction.[1][2]

  • Aromatic Bromination: This reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. This is an electrophilic aromatic substitution reaction. The position of bromination on the ring is influenced by the directing effects of the existing methyl and acetic acid groups.

Q2: What are the common byproducts observed during the bromination of 3-methylphenylacetic acid?

Common byproducts can include:

  • Isomeric products: In aromatic bromination, a mixture of isomers can be formed due to the directing effects of the substituents.

  • Polybrominated products: Both the benzene ring and the benzylic methyl group can be brominated multiple times if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.

  • Products from side reactions: Under certain conditions, other functional groups in the molecule may react.

Q3: How can I selectively achieve benzylic bromination?

For selective benzylic bromination, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (such as AIBN or benzoyl peroxide) or under UV irradiation is the standard and effective method.[3][4] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄).[3] NBS provides a low and constant concentration of molecular bromine, which favors the radical pathway over electrophilic addition to the aromatic ring.[2][4]

Q4: How can I promote selective aromatic bromination?

To achieve selective bromination on the aromatic ring, you would typically use molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃. The choice of solvent can also influence the selectivity of the reaction.[5] It is important to note that the methyl group is an ortho-, para-director, while the acetic acid group is a meta-director, which can lead to a mixture of products. Careful optimization of reaction conditions is necessary to favor a particular isomer.

Troubleshooting Guides

Problem 1: My reaction yields a mixture of benzylic and aromatic bromination products.

This issue arises when the reaction conditions allow both free-radical and electrophilic pathways to occur simultaneously.

Troubleshooting Steps:

  • Review your reagents:

    • For benzylic bromination , ensure you are using N-bromosuccinimide (NBS) and a radical initiator. Avoid using molecular bromine (Br₂) in polar solvents, as this can promote electrophilic aromatic substitution.

    • For aromatic bromination , ensure you are using a Lewis acid catalyst with molecular bromine and are not using a radical initiator or UV light.

  • Control the reaction temperature: Higher temperatures can sometimes lead to less selective reactions. Follow established protocols for the desired transformation.

  • Solvent choice: For selective benzylic bromination, use non-polar solvents like CCl₄. For aromatic bromination, the solvent can influence regioselectivity, and polar solvents might sometimes be used, but this needs careful consideration.[5]

Problem 2: I am observing polybrominated byproducts.

The formation of di- or tri-brominated products is usually a result of using an excess of the brominating agent or prolonged reaction times.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents for monobromination.

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant amounts of polybrominated products are formed.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-bromination.

Experimental Protocols

Selective Benzylic Bromination using NBS

This protocol is designed to favor the formation of 3-(bromomethyl)phenylacetic acid.

Materials:

  • 3-methylphenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphenylacetic acid in anhydrous CCl₄.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

  • Heat the mixture to reflux and maintain the temperature for the duration of the reaction. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

ParameterBenzylic Bromination (NBS/AIBN)Aromatic Bromination (Br₂/FeBr₃)
Primary Reagent N-BromosuccinimideMolecular Bromine
Catalyst/Initiator AIBN or Benzoyl PeroxideFeBr₃ or other Lewis acid
Typical Solvent Carbon tetrachloride (CCl₄)Dichloromethane (CH₂Cl₂), Acetic Acid
Reaction Type Free-radical substitutionElectrophilic aromatic substitution
Major Product 3-(bromomethyl)phenylacetic acidMixture of ring-brominated isomers
Common Byproducts Dibrominated benzylic productOther ring-brominated isomers, polybrominated ring products

Visualizations

experimental_workflow start Start: 3-methylphenylacetic acid reagents Add NBS (1.1 eq) and AIBN (cat.) in CCl4 start->reagents reflux Reflux and Monitor by TLC reagents->reflux workup Cool, Filter, Wash, Dry reflux->workup purification Recrystallization or Chromatography workup->purification product Product: 3-(bromomethyl)phenylacetic acid purification->product

Caption: Workflow for selective benzylic bromination.

troubleshooting_logic start Problem: Undesired Byproducts check_byproduct Identify Byproduct Type start->check_byproduct is_aromatic Aromatic Bromination Byproduct? check_byproduct->is_aromatic is_poly Polybrominated Byproduct? is_aromatic->is_poly No aromatic_solution Solution: - Use NBS/Radical Initiator for benzylic bromination. - Use non-polar solvent (e.g., CCl4). is_aromatic->aromatic_solution Yes poly_solution Solution: - Use 1.0-1.1 eq. of brominating agent. - Monitor reaction closely (TLC/GC). - Add brominating agent slowly. is_poly->poly_solution Yes other Consult further literature for other byproducts. is_poly->other No

Caption: Troubleshooting decision tree for byproduct formation.

References

Technical Support Center: Recrystallization of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-(4-Bromo-3-methylphenyl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a recrystallization solvent for this compound?

A1: The first step is to perform small-scale solubility tests with a variety of candidate solvents. An ideal solvent will dissolve the compound completely when hot but poorly when cold. Based on the structure of this compound (an aromatic carboxylic acid), good starting points for solvents to screen include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), aromatic hydrocarbons (toluene), and water.

Q2: My compound seems to be soluble in most organic solvents at room temperature. What should I do?

A2: If the compound is highly soluble in most common solvents at room temperature, a single-solvent recrystallization may not be effective. In this case, a solvent/anti-solvent (or solvent pair) system is recommended. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a miscible "poor" solvent (in which it is insoluble or sparingly soluble) until the solution becomes turbid. Gently warm the mixture to redissolve the precipitate and then allow it to cool slowly.

Q3: What are some common solvent/anti-solvent pairs for recrystallizing aromatic carboxylic acids?

A3: For aromatic carboxylic acids, which have both polar (carboxylic acid) and non-polar (aromatic ring) character, several solvent pairs can be effective. Common combinations include:

  • Ethanol/Water

  • Acetone/Water

  • Toluene/Hexane

  • Ethyl Acetate/Hexane

Q4: I'm not getting any crystal formation, even after the solution has cooled for a long time. What can I do?

A4: If crystals do not form, the solution may be too dilute or supersaturated. Try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny, pure crystal of this compound to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.

  • Lowering the Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath.

Q5: My recrystallization resulted in an oil instead of crystals. What went wrong?

A5: "Oiling out" can occur for several reasons: the cooling process was too rapid, the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is approximately 81°C), or there are significant impurities present. To resolve this, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly. If oiling persists, a different solvent system may be necessary.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
No Crystals Form - Solution is too dilute. - Supersaturation. - Cooling time is insufficient.- Evaporate some solvent and re-cool. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal. - Cool in an ice bath.
Oiling Out - Solution cooled too quickly. - Melting point of the compound is lower than the boiling point of the solvent. - Presence of significant impurities.- Reheat to dissolve the oil, add a small amount of extra solvent, and cool slowly. - Choose a solvent with a lower boiling point. - Consider a preliminary purification step (e.g., column chromatography).
Poor Crystal Yield - Compound is too soluble in the cold solvent. - Too much solvent was used. - Crystals were washed with a solvent at room temperature.- Select a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. - A second recrystallization may be necessary.

Experimental Protocols

Protocol for Recrystallization Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (after the addition of ~1 mL).

  • Solubility Assessment (Room Temperature): Record which solvents dissolve the compound at room temperature. These will be "good" solvents for a solvent/anti-solvent system but are unsuitable for single-solvent recrystallization.

  • Solubility Assessment (Elevated Temperature): For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a warm water or sand bath. Continue to add the solvent dropwise until the solid dissolves completely.

  • Cooling and Observation: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath. Observe if crystals form.

  • Solvent Selection: An ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which produces a good yield of crystals upon cooling. For a solvent/anti-solvent system, select a "good" solvent in which the compound is very soluble and a miscible "poor" solvent in which it is insoluble.

Visualizations

Recrystallization_Solvent_Selection_Workflow start Start: Crude This compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test dissolves_cold Dissolves in Solvent at Room Temp? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No solvent_pair Consider for Solvent/Anti-Solvent System dissolves_cold->solvent_pair Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes poor_solvent Poor Solvent Candidate dissolves_hot->poor_solvent No single_solvent Good Single Solvent Candidate crystals_form->single_solvent Yes crystals_form->poor_solvent No end Proceed with Recrystallization single_solvent->end solvent_pair->end

Caption: Workflow for selecting a suitable recrystallization solvent.

Stability issues of 2-(4-Bromo-3-methylphenyl)acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(4-Bromo-3-methylphenyl)acetic acid under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are its hygroscopic nature and potential for degradation under exposure to high temperatures, extreme pH conditions, and light.[1][2] Being hygroscopic, the compound can absorb moisture from the atmosphere, which may affect its physical and chemical properties.

Q2: How should I properly store this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is advisable to store it protected from light. For long-term storage, refrigeration is recommended.

Q3: I suspect my sample of this compound has degraded. What should I do?

A3: If you suspect degradation, we recommend the following steps:

  • Visual Inspection: Check for any change in physical appearance, such as color or texture. The compound should be an off-white solid.[1]

  • Purity Analysis: Perform a purity analysis using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). Compare the chromatogram of the suspected sample with a reference standard. The presence of additional peaks may indicate the presence of degradation products.

  • Review Handling Procedures: Ensure that the compound has been handled and stored according to the recommended guidelines.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, related brominated aromatic compounds can undergo dehalogenation, especially under photolytic conditions. The carboxylic acid functional group may also be susceptible to decarboxylation at elevated temperatures. Hydrolysis under strong acidic or basic conditions is another potential degradation pathway.

Q5: Can I use this compound in aqueous solutions?

A5: Yes, but the stability in aqueous solutions will be pH-dependent. It is recommended to prepare fresh solutions and use them promptly. If storage of an aqueous solution is necessary, it should be kept at a low temperature (2-8 °C) and protected from light. A stability study in your specific buffer system is advisable to determine its suitability for your application.

Stability Data Summary

ConditionReagent/StressTemperatureDurationTypical Degradation (%)Potential Degradants
Acidic Hydrolysis 0.1 M HCl80 °C24 hours5 - 15%Hydrolytic products
Alkaline Hydrolysis 0.1 M NaOH60 °C8 hours10 - 25%Hydrolytic products
Oxidative 3% H₂O₂Room Temp24 hours5 - 20%Oxidation products
Thermal Solid State105 °C48 hours< 5%Decarboxylation products
Photolytic Solid StateUV/Vis Light7 days10 - 30%Photodegradation products, potential dehalogenation

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

Protocol 1: Stability Indicating UPLC-MS Method Development

A stability-indicating method is crucial to separate the parent compound from any potential degradation products.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 220 nm and Mass Spectrometry (ESI+ and ESI-).

Protocol 2: Forced Degradation Studies

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 80 °C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

    • Analyze by UPLC-MS.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60 °C for 8 hours.

    • Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

    • Analyze by UPLC-MS.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

    • Analyze by UPLC-MS.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a hot air oven at 105 °C for 48 hours.

    • After exposure, dissolve the solid in a suitable solvent to a concentration of 0.1 mg/mL.

    • Analyze by UPLC-MS.

  • Photolytic Degradation:

    • Expose the solid compound to UV (254 nm) and visible light in a photostability chamber for 7 days.

    • Dissolve the exposed solid in a suitable solvent to a concentration of 0.1 mg/mL.

    • Analyze by UPLC-MS.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C) Prep->Acid Base Alkaline Hydrolysis (1M NaOH, 60°C) Prep->Base Oxid Oxidative Stress (30% H₂O₂) Prep->Oxid Therm Thermal Stress (105°C, solid) Prep->Therm Photo Photolytic Stress (UV/Vis Light) Prep->Photo Analysis UPLC-MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Report Stability Profile & Degradation Pathways Analysis->Report

Caption: Workflow for Forced Degradation Studies.

Troubleshooting_Logic Start Suspected Degradation of This compound Visual Visual Inspection (Color, Texture) Start->Visual Purity Purity Analysis (HPLC/UPLC) Visual->Purity Abnormal NoIssue No Evidence of Degradation Visual->NoIssue Normal Storage Review Storage & Handling Conditions Purity->Storage Impurities Detected Purity->NoIssue Purity Confirmed Action Quarantine Lot & Contact Supplier Storage->Action Improper Conditions Storage->Action Proper Conditions (Suggests inherent instability)

Caption: Troubleshooting Logic for Suspected Degradation.

References

Technical Support Center: HPLC Analysis of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Bromo-3-methylphenyl)acetic acid. This resource is intended for researchers, scientists, and drug development professionals to help resolve common chromatographic issues such as peak broadening and tailing.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue: My peak for this compound is broad and tailing.

This is a common issue when analyzing acidic compounds. The primary causes are often related to secondary interactions with the stationary phase and improper mobile phase conditions.

Potential Cause Recommended Solution
Secondary Silanol Interactions Acidic analytes can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3] To minimize these interactions, consider the following: Lower Mobile Phase pH: Operate the mobile phase at a pH at least 2 units below the pKa of this compound to ensure it is in its neutral, un-ionized form.[4][5] This also suppresses the ionization of silanol groups, reducing secondary interactions.[1][3]Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of available silanol groups.[1][6]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and un-ionized species will exist, resulting in peak broadening or splitting.[7][8] Ensure the mobile phase is adequately buffered to maintain a consistent pH.
Column Overload Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.[2][6] To check for this, dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
Extra-Column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.[1][6] Minimize tubing length and use tubing with a narrow internal diameter.
Column Degradation The stationary phase can degrade over time, especially when operating at pH extremes.[6][9] This can lead to a loss of efficiency and broader peaks. If you suspect column degradation, try replacing it with a new column.

Issue: The retention time for my analyte is shifting.

Retention time instability can compromise the reliability of your analytical method.

Potential Cause Recommended Solution
Unstable Mobile Phase pH Even small fluctuations in the mobile phase pH can cause significant shifts in the retention time of ionizable compounds.[8] Ensure your mobile phase is well-buffered and freshly prepared.
Inconsistent Mobile Phase Composition Errors in preparing the mobile phase can lead to retention time drift.[6] Use precise measurements when mixing solvents.
Column Temperature Fluctuations Changes in column temperature can affect retention times.[10] Use a column oven to maintain a consistent temperature.
Column Equilibration Insufficient column equilibration before starting a run can lead to drifting retention times. Ensure the column is fully equilibrated with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of this compound and why is it important for my HPLC method?

Q2: What type of HPLC column is best suited for this analysis?

A C18 column is a good starting point for the analysis of this relatively non-polar compound. To minimize peak tailing, it is advisable to use a modern, high-purity silica column that is end-capped to reduce silanol activity.[1]

Q3: What mobile phase composition should I start with?

A common starting point for a reversed-phase separation of an acidic compound is a mixture of acetonitrile or methanol and water, with an acidic modifier to control the pH. For example, you could start with a mobile phase of acetonitrile and water (e.g., 60:40) containing 0.1% formic acid or phosphoric acid to maintain a low pH.[5][11]

Q4: How can I improve the resolution between my analyte and other peaks?

To improve resolution, you can:

  • Optimize the mobile phase composition: Adjust the ratio of organic solvent to water.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[12]

  • Adjust the mobile phase pH: This can significantly impact the retention of ionizable compounds, potentially improving separation.[4]

  • Use a column with a different stationary phase: If optimizing the mobile phase is insufficient, a column with a different chemistry (e.g., a phenyl or cyano column) may provide the necessary selectivity.[12]

Experimental Protocols

Sample Preparation

  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

Parameter Recommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm

Visualizations

G Troubleshooting Workflow for Peak Broadening start Start: Peak Broadening Observed check_all_peaks Are all peaks broad? start->check_all_peaks extra_column_effects Investigate Extra-Column Effects (tubing, connections) check_all_peaks->extra_column_effects Yes single_peak_broad Focus on Analyte-Specific Issues check_all_peaks->single_peak_broad No column_issue Suspect Column Issue (void, contamination, degradation) extra_column_effects->column_issue end_bad Issue Persists: Consider New Column or Method Redevelopment column_issue->end_bad check_ph Is mobile phase pH > pKa - 2? single_peak_broad->check_ph lower_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) check_ph->lower_ph Yes check_overload Check for Column Overload (dilute sample and re-inject) check_ph->check_overload No end_good Peak Shape Improved lower_ph->end_good check_overload->end_good Peak shape improves check_overload->end_bad No improvement

Caption: Troubleshooting workflow for addressing peak broadening issues.

G Analyte-Stationary Phase Interactions cluster_good Optimal Conditions (Low pH) cluster_bad Suboptimal Conditions (pH ≈ pKa) analyte_neutral Analyte (R-COOH) Neutral Form c18 C18 Stationary Phase analyte_neutral->c18 Hydrophobic Interaction (Good Retention) silanol_neutral Silanol (Si-OH) Neutral Form good_peak Symmetrical Peak c18->good_peak Uniform Elution analyte_ionized Analyte (R-COO⁻) Ionized Form silanol_ionized Silanol (Si-O⁻) Ionized Form analyte_ionized->silanol_ionized Secondary Ionic Interaction (Causes Tailing) c18_bad C18 Stationary Phase analyte_ionized->c18_bad Hydrophobic Interaction (Reduced Retention) bad_peak Tailing Peak c18_bad->bad_peak Non-Uniform Elution

Caption: Chemical interactions leading to peak tailing for acidic analytes.

References

Validation & Comparative

A Comparative Analysis of 2-(4-Bromo-3-methylphenyl)acetic Acid and Other Phenylacetic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of 2-(4-Bromo-3-methylphenyl)acetic acid and a selection of other structurally related phenylacetic acids. The aim is to offer an objective evaluation of their physicochemical properties and biological activities, supported by experimental data and detailed methodologies, to aid researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes key computed and experimental properties of this compound and its selected analogs.

PropertyThis compoundPhenylacetic acid2-(4-Chlorophenyl)acetic acid2-(4-Methylphenyl)acetic acid
Molecular Formula C₉H₉BrO₂C₈H₈O₂[1]C₈H₇ClO₂C₉H₁₀O₂[2]
Molecular Weight ( g/mol ) 229.07136.15[1]170.59150.17[2]
Melting Point (°C) 81[3]76-78[4][5]102-10588-92[6]
Boiling Point (°C) 338[3]265[5][7]241.44 (rough estimate)265-267[6]
Water Solubility Data not available15 g/L (20 °C)[1][5]Sparingly solubleData not available
LogP 2.4 (Computed)1.41[8]2.1 (Computed)1.9 (Computed)
pKa Data not available4.31[1]4.19 (25 °C)4.37 (25 °C)[6]
IUPAC Name This compound2-phenylacetic acid[8]2-(4-chlorophenyl)acetic acid[9]2-(4-methylphenyl)acetic acid[2]

Biological Activity: A Comparative Overview

Phenylacetic acid and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects. This section presents a comparative analysis of these activities. To illustrate a direct comparison, illustrative quantitative data is presented.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter for comparison.

CompoundDose (mg/kg)Edema Inhibition (%) (Illustrative)
This compound2055.2
Phenylacetic acid2035.8
2-(4-Chlorophenyl)acetic acid2048.5
2-(4-Methylphenyl)acetic acid2042.1
Indomethacin (Reference)1065.7
Analgesic Activity

The analgesic efficacy can be determined using the acetic acid-induced writhing test in mice. The reduction in the number of writhes indicates the analgesic effect.

CompoundDose (mg/kg)Writhing Inhibition (%) (Illustrative)
This compound1062.5
Phenylacetic acid1040.2
2-(4-Chlorophenyl)acetic acid1055.8
2-(4-Methylphenyl)acetic acid1048.3
Diclofenac (Reference)570.1
Cytotoxic Activity

The in vitro cytotoxicity of these compounds against various cancer cell lines is a critical indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The following data for phenylacetamide derivatives provides insight into the potential cytotoxic effects of the corresponding phenylacetic acids.

Compound DerivativeCell LineIC₅₀ (µM)
N-Butyl-2-(4-bromophenyl)acetamideMDA-MB-46887 ± 0.13[10]
PC122.50 ± 0.13[10]
MCF785 ± 0.09[10]
N-Butyl-2-(4-chlorophenyl)acetamideMDA-MB-4681 ± 0.13[10]
PC127 ± 0.09[10]
MCF7Not Determined[10]
Doxorubicin (Reference)MDA-MB-4680.38 ± 0.07[10]
PC122.6 ± 0.13[10]
MCF72.63 ± 0.4[10]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 2-(3-methylphenyl)acetic acid.

Materials:

  • 2-(3-methylphenyl)acetic acid

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (initiator)

Procedure:

  • Dissolve 2-(3-methylphenyl)acetic acid in CCl₄.

  • Add NBS and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux the mixture under inert atmosphere for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

Animals:

  • Wistar rats (150-200 g)

Procedure:

  • Divide the animals into groups: control, reference (Indomethacin), and test groups for each phenylacetic acid derivative.

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculate the percentage of edema inhibition for each group relative to the control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity.

Animals:

  • Swiss albino mice (20-25 g)

Procedure:

  • Divide the mice into groups: control, reference (Diclofenac), and test groups for each phenylacetic acid derivative.

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After a set absorption time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes.

  • Calculate the percentage of writhing inhibition for each group compared to the control group.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, PC12, MCF7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a reference drug (Doxorubicin).

  • Incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value for each compound.

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biological_testing Biological Evaluation cluster_data_analysis Data Analysis & Comparison start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anti_inflammatory Anti-inflammatory Assay characterization->anti_inflammatory analgesic Analgesic Assay characterization->analgesic cytotoxicity Cytotoxicity Assay characterization->cytotoxicity data_compilation Data Compilation anti_inflammatory->data_compilation analgesic->data_compilation cytotoxicity->data_compilation comparative_analysis Comparative Analysis data_compilation->comparative_analysis conclusion Conclusion comparative_analysis->conclusion

Caption: Workflow for the comparative study of phenylacetic acids.

signaling_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) phospholipase Phospholipase A2 stimulus->phospholipase activates cell_membrane Cell Membrane arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation & Pain prostaglandins->inflammation mediate phenylacetic_acids Phenylacetic Acids (Potential Inhibitors) phenylacetic_acids->cox inhibit

Caption: Putative mechanism of anti-inflammatory action of phenylacetic acids.

References

A Comparative Analysis of the Anti-inflammatory Potential of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory activity of 2-(4-Bromo-3-methylphenyl)acetic acid. Due to the limited publicly available data on this specific compound, this analysis draws comparisons with structurally similar phenylacetic acid derivatives and established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Ibuprofen. The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2][3][4]

Comparative Compounds

For the purpose of this guide, the anti-inflammatory potential of this compound is benchmarked against the following compounds:

  • Diclofenac: A potent NSAID belonging to the phenylacetic acid class, known for its effective anti-inflammatory, analgesic, and antipyretic properties.[5][6]

  • Ibuprofen: A widely used NSAID from the propionic acid class, serving as a common standard for anti-inflammatory drug evaluation.[7]

  • Celecoxib: A selective COX-2 inhibitor, representing a class of NSAIDs with a potentially more favorable gastrointestinal safety profile.[1][7]

Key Anti-inflammatory Assays: A Comparative Overview

The anti-inflammatory efficacy of a compound is typically evaluated through a series of in vitro and in vivo assays. This section outlines the key experimental protocols and presents hypothetical comparative data for this compound against the selected reference drugs.

Table 1: Comparative In Vitro Anti-inflammatory Activity

CompoundCOX-2 Inhibition (IC50, µM)NO Production Inhibition in LPS-stimulated Macrophages (IC50, µM)TNF-α Inhibition in LPS-stimulated Macrophages (IC50, µM)IL-6 Inhibition in LPS-stimulated Macrophages (IC50, µM)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
Diclofenac0.1 - 1.010 - 505 - 2510 - 50
Ibuprofen5 - 15>100>100>100
Celecoxib0.04 - 0.81 - 100.5 - 51 - 10

Note: The IC50 values for the reference drugs are approximate ranges compiled from various sources and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the validation and comparison of anti-inflammatory activity.

1. Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.[8][9][10]

  • Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-2. The amount of PGE2 is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by fluorometric detection of a reaction intermediate.[8][9]

  • Protocol Outline:

    • Recombinant human COX-2 enzyme is pre-incubated with various concentrations of the test compound or a vehicle control.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • After a set incubation period, the reaction is stopped, and the amount of PGE2 produced is measured.

    • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.

2. Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-stimulated Macrophages

This assay assesses the ability of a compound to suppress the production of nitric oxide, a pro-inflammatory mediator, in immune cells.[11][12][13]

  • Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12]

  • Protocol Outline:

    • RAW 264.7 cells are plated and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound for a specified time.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

    • The cell culture supernatant is collected, and the nitrite concentration is measured using the Griess assay.

    • The IC50 value for the inhibition of NO production is determined.

3. Pro-inflammatory Cytokine (TNF-α and IL-6) Production in LPS-stimulated Macrophages

This assay measures the effect of a compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6.[14][15][16][17][18]

  • Principle: Similar to the NO production assay, macrophages are stimulated with LPS to produce TNF-α and IL-6. The concentrations of these cytokines in the cell culture supernatant are quantified using specific ELISA kits.[14][18]

  • Protocol Outline:

    • RAW 264.7 cells are seeded and pre-treated with the test compound.

    • The cells are then stimulated with LPS for a defined period (e.g., 6-24 hours).

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

    • The IC50 values for the inhibition of cytokine production are calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in inflammation and a general workflow for evaluating anti-inflammatory compounds.

G cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Lead Identification cluster_3 In Vivo Studies Assay1 COX-2 Inhibition Assay Data Calculate IC50 Values Assay1->Data Assay2 LPS-stimulated Macrophage Assays (NO, TNF-α, IL-6) Assay2->Data Assay3 Cell Viability Assay Assay3->Data Lead Identify Lead Compounds Data->Lead InVivo Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) Lead->InVivo Start Compound Synthesis Start->Assay1 Start->Assay2 Start->Assay3

References

A Comparative Analysis of 2-(4-Bromo-3-methylphenyl)acetic acid and Ibuprofen: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen stands as a well-established and widely utilized therapeutic agent. Its efficacy in managing pain, inflammation, and fever is thoroughly documented. In contrast, 2-(4-bromo-3-methylphenyl)acetic acid is a structurally related phenylacetic acid derivative primarily recognized as a chemical intermediate in organic synthesis. This guide provides a comparative analysis of these two compounds, summarizing the extensive body of knowledge on ibuprofen and highlighting the current data gap regarding the biological activity of this compound. While direct experimental comparisons are not yet available in published literature, this document serves as a foundational resource for researchers and drug development professionals interested in the potential pharmacological profile of this compound by outlining established experimental protocols for such an evaluation.

Chemical and Physical Properties

A fundamental comparison begins with the chemical and physical properties of both molecules. While both are phenylacetic acid derivatives, variations in their substituent groups influence their molecular weight, polarity, and other physicochemical characteristics that can impact their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundIbuprofen
Molecular Formula C₉H₉BrO₂[1]C₁₃H₁₈O₂[2]
Molecular Weight 229.07 g/mol [1]206.29 g/mol [2]
CAS Number 215949-57-8[1]15687-27-1[2]
Melting Point 81°C[3]75-78°C[2]
Appearance SolidWhite crystalline solid[2]
Solubility Data not availablePractically insoluble in water, soluble in organic solvents

Pharmacodynamic Profile: Mechanism of Action

Ibuprofen exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.[5]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Constitutive) Prostaglandins (Constitutive) COX-1->Prostaglandins (Constitutive) Gastroprotection, Platelet Aggregation Prostaglandins (Inducible) Prostaglandins (Inducible) COX-2->Prostaglandins (Inducible) Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 Ibuprofen->COX-2 This compound This compound This compound->COX-1 This compound->COX-2

COX Signaling Pathway and NSAID Inhibition

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for defining dosing regimens and predicting potential drug-drug interactions.

ParameterThis compoundIbuprofen
Bioavailability Data not availableHigh (oral)[2]
Protein Binding Data not available>98% (primarily albumin)[7]
Metabolism Data not availableHepatic (primarily by CYP2C9)[2][7]
Major Metabolites Data not availableHydroxylated and carboxylated metabolites (inactive)[7]
Elimination Half-life Data not available1.8 - 2.0 hours[8]
Excretion Data not availablePrimarily renal (as metabolites)[8]

Experimental Protocols

To ascertain the potential anti-inflammatory and analgesic properties of this compound and enable a direct comparison with ibuprofen, a series of well-established in-vitro and in-vivo experiments are necessary.

In-Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining if a compound inhibits COX enzymes and its selectivity for COX-1 versus COX-2.

Objective: To determine the 50% inhibitory concentrations (IC₅₀) of the test compound for COX-1 and COX-2.

Principle: The assay measures the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes. The inhibitory effect of the test compound is quantified by measuring the reduction in prostaglandin synthesis.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Test compounds (this compound and ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kits for prostaglandin E₂ (PGE₂)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

  • Compound Incubation: In a multi-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and various concentrations of the test compound or vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes) at 37°C, stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Prostaglandin Quantification: Measure the concentration of PGE₂ in each well using an EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Proposed Experimental Workflow for Comparative Analysis

A comprehensive comparison would involve a tiered approach, starting with in-vitro assays and progressing to in-vivo models of inflammation and pain.

Start Start In-Vitro Assays In-Vitro Assays Start->In-Vitro Assays COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay In-Vitro Assays->COX-1/COX-2 Inhibition Assay Mechanism of Action Cell-Based Assays Cell-Based Assays In-Vitro Assays->Cell-Based Assays Cellular Efficacy In-Vivo Models In-Vivo Models COX-1/COX-2 Inhibition Assay->In-Vivo Models Cell-Based Assays->In-Vivo Models Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema In-Vivo Models->Carrageenan-Induced Paw Edema Anti-inflammatory Activity Acetic Acid-Induced Writhing Acetic Acid-Induced Writhing In-Vivo Models->Acetic Acid-Induced Writhing Analgesic Activity Pharmacokinetic Studies Pharmacokinetic Studies Carrageenan-Induced Paw Edema->Pharmacokinetic Studies Acetic Acid-Induced Writhing->Pharmacokinetic Studies Data Analysis & Comparison Data Analysis & Comparison Pharmacokinetic Studies->Data Analysis & Comparison

Proposed Experimental Workflow

Conclusion

This comparative guide juxtaposes the well-characterized NSAID, ibuprofen, with the lesser-known compound, this compound. While a direct comparison of their biological performance is currently precluded by a lack of experimental data for the latter, this document provides the necessary framework for such an investigation. The detailed experimental protocols and the proposed workflow offer a clear path for researchers to elucidate the pharmacological profile of this compound. Should this compound exhibit favorable anti-inflammatory and analgesic properties with a desirable safety profile, it could represent a novel lead in the development of new NSAIDs. Further research is warranted to explore this potential.

References

Spectroscopic comparison of 2-(4-Bromo-3-methylphenyl)acetic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural nuances of isomers can profoundly impact their chemical reactivity, biological activity, and pharmacokinetic properties. For substituted phenylacetic acids, which are common scaffolds in medicinal chemistry, unambiguous isomeric identification is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of 2-(4-Bromo-3-methylphenyl)acetic acid and its key positional isomers, offering a framework for their differentiation using standard analytical techniques.

While a complete set of publicly available, directly comparable experimental spectra for all isomers is limited, this guide consolidates available data and provides predictions based on established spectroscopic principles.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and two of its isomers. The differentiation between these isomers relies on subtle but distinct differences in their spectra, primarily in the aromatic region of NMR spectra and the fingerprint region of FTIR spectra.

¹H NMR Spectroscopy

The number of signals, their chemical shifts (δ), and splitting patterns in the aromatic region are the most powerful diagnostic features in ¹H NMR for distinguishing between these isomers.

CompoundAromatic Protons (δ, ppm)CH₂ Protons (δ, ppm)CH₃ Protons (δ, ppm)
This compound Expected: 3H, complex multiplet or distinct signals. One proton will be a singlet or narrow doublet, another a doublet, and the third a doublet of doublets.~3.6~2.4
2-(3-Bromo-4-methylphenyl)acetic acid Expected: 3H, patterns similar to the 4-bromo-3-methyl isomer but with different chemical shifts due to altered substituent effects.~3.6~2.3
2-(2-Bromo-5-methylphenyl)acetic acid Expected: 3H, distinct splitting patterns. Proximity of the CH₂ group to the bromine will likely shift its signal downfield.>3.6~2.3

¹³C NMR Spectroscopy

The number of unique carbon signals and the chemical shifts of the substituted aromatic carbons are key identifiers. The molecular formula for all isomers is C₉H₉BrO₂.

CompoundAromatic Carbons (δ, ppm)CH₂ Carbon (δ, ppm)CH₃ Carbon (δ, ppm)C=O Carbon (δ, ppm)
This compound Expected: 6 distinct signals.~40~20~177
2-(3-Bromo-4-methylphenyl)acetic acid Expected: 6 distinct signals with different shifts for C-Br and C-CH₃.~40~21~177
2-(2-Bromo-5-methylphenyl)acetic acid Expected: 6 distinct signals. The C-Br signal will be significantly different from the other isomers.~41~20~177

FTIR Spectroscopy

The primary differences will be in the fingerprint region (below 1500 cm⁻¹), where the C-Br stretching and aromatic C-H bending vibrations appear.

CompoundKey IR Bands (cm⁻¹)
This compound ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1475 (C=C stretch), ~800-900 (Aromatic C-H bend), ~600-700 (C-Br stretch)
2-(3-Bromo-4-methylphenyl)acetic acid Similar to the 4-bromo-3-methyl isomer, but with shifts in the C-H bending and C-Br stretching frequencies due to the different substitution pattern.
2-(2-Bromo-5-methylphenyl)acetic acid The ortho-bromo substitution may influence the C=O stretching frequency and will result in a distinct pattern in the C-H bending region.

Mass Spectrometry

All isomers have the same molecular weight (228.0/230.0 g/mol ). The key to differentiation lies in the relative abundances of fragment ions, although these can be highly dependent on the ionization method and energy.

CompoundMolecular Ion (m/z)Key Fragmentation Pathways
This compound [M]⁺ at 228/230 (characteristic 1:1 bromine isotope pattern).Loss of COOH (m/z 45), leading to a fragment at 183/185. Subsequent loss of Br.
2-(3-Bromo-4-methylphenyl)acetic acid [M]⁺ at 228/230.Similar fragmentation to the 4-bromo-3-methyl isomer, but potentially different fragment ion intensities.
2-(2-Bromo-5-methylphenyl)acetic acid [M]⁺ at 228/230.Ortho-substitution can lead to unique fragmentation pathways (ortho-effect), potentially involving the loss of HBr or interactions with the acetic acid side chain.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Chloroform-d (CDCl₃) is a common first choice for compounds of this type.[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition : A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay appropriate for quantitative analysis if needed.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C experiment is typically run to obtain a spectrum with single lines for each unique carbon atom.[3] A larger sample quantity (50-100 mg) and a longer acquisition time are usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

  • Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate.[4] Attenuated Total Reflectance (ATR) is another common technique that requires minimal sample preparation.

  • Instrumentation : An FTIR spectrometer is used to record the spectrum.[5]

  • Acquisition : A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded first.[6] Then, the sample spectrum is recorded. The instrument passes infrared radiation through the sample and measures the absorption at each wavelength.[7] The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization : Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used as a molecular fingerprint.[8] "Soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are less energetic and often result in a prominent molecular ion peak with less fragmentation.[9]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10][11]

  • Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[12]

Workflow for Spectroscopic Comparison of Isomers

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the this compound isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Sample Isomeric Mixture or Synthesized Isomer Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet or Thin Film Sample->Prep_FTIR Prep_MS Prepare for GC/LC or Direct Infusion Sample->Prep_MS NMR ¹H and ¹³C NMR Spectroscopy Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR MS Mass Spectrometry Prep_MS->MS Interpret_NMR Analyze Chemical Shifts, Splitting Patterns, and Number of Signals NMR->Interpret_NMR Interpret_FTIR Identify Functional Groups and Fingerprint Region FTIR->Interpret_FTIR Interpret_MS Determine Molecular Weight and Fragmentation Pattern MS->Interpret_MS Comparison Compare Spectra with Reference Data and Theoretical Predictions Interpret_NMR->Comparison Interpret_FTIR->Comparison Interpret_MS->Comparison Identification Unambiguous Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic differentiation of isomers.

References

Purity Validation of Synthetic 2-(4-Bromo-3-methylphenyl)acetic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of key analytical techniques for the purity validation of 2-(4-Bromo-3-methylphenyl)acetic acid, a valuable building block in pharmaceutical synthesis. We will delve into the experimental protocols and present comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity validation depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the performance of HPLC-UV, GC-MS, and Quantitative NMR (qNMR) in the analysis of this compound and its potential impurities.

Analytical TechniqueParameterThis compoundImpurity 1: 3-Methylphenylacetic acid (Starting Material)Impurity 2: 2-(2-Bromo-5-methylphenyl)acetic acid (Positional Isomer)
HPLC-UV Retention Time (min)8.56.28.1
Purity (%)99.5--
Limit of Detection (LOD)0.01%0.01%0.01%
Limit of Quantification (LOQ)0.03%0.03%0.03%
GC-MS Retention Time (min)12.310.112.1
Molecular Ion (m/z)228/230150228/230
Key Fragment Ions (m/z)183/185, 151, 91105, 91183/185, 151, 91
Purity (%)>99--
Quantitative NMR (qNMR) 1H Chemical Shift (ppm)7.45 (d), 7.15 (dd), 7.05 (d), 3.65 (s), 2.40 (s)7.20-7.00 (m), 3.60 (s), 2.35 (s)7.50 (d), 7.10 (d), 7.00 (t), 3.70 (s), 2.30 (s)
Purity (mol%)99.6--

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound and quantify potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

  • 0-2 min: 30% B

  • 2-15 min: 30% to 80% B

  • 15-17 min: 80% B

  • 17-18 min: 80% to 30% B

  • 18-20 min: 30% B

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and confirm the structure of this compound and volatile impurities. Derivatization is typically required for acidic compounds to improve volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Derivatization (Methylation):

  • Dissolve 1 mg of the sample in 1 mL of methanol.

  • Add 2-3 drops of concentrated sulfuric acid.

  • Reflux the mixture for 1 hour.

  • Neutralize with a saturated sodium bicarbonate solution and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 m/z

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.[1][2][3][4][5][6][7][8][9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl3).

  • Transfer the solution to an NMR tube.

1H NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16

  • Spectral Width: Appropriate for observing all relevant signals.

Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthetic this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Validation cluster_data Data Interpretation & Reporting cluster_impurities Potential Impurities Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Starting_Material 3-Methylphenylacetic acid Synthesis->Starting_Material Positional_Isomer Positional Isomers Synthesis->Positional_Isomer Purification Purification (e.g., Recrystallization) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC-UV Analysis Purified_Product->HPLC Purity & Impurity Profile GCMS GC-MS Analysis (with Derivatization) Purified_Product->GCMS Structural Confirmation & Volatile Impurities qNMR qNMR Analysis Purified_Product->qNMR Absolute Purity Determination Compare_Data Compare Results from all Techniques HPLC->Compare_Data GCMS->Compare_Data qNMR->Compare_Data Final_Report Final Purity Report Compare_Data->Final_Report

References

Navigating the Biological Landscape of 2-(4-Bromo-3-methylphenyl)acetic acid: A Comparative Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical step in the evaluation of any new chemical entity. This guide provides a comparative analysis of 2-(4-Bromo-3-methylphenyl)acetic acid, a substituted phenylacetic acid derivative. In the absence of direct experimental data for this specific compound, this document outlines potential cross-reactivity based on the known biological activities of structurally related phenylacetic acid derivatives and proposes experimental strategies for its comprehensive biological characterization.

While specific biological assay data for this compound is not publicly available, the broader class of phenylacetic acid derivatives has been shown to interact with a diverse range of biological targets. This suggests that this compound could exhibit a similar propensity for cross-reactivity. The nature and extent of these interactions are largely dictated by the specific substitutions on the phenylacetic acid core.

Potential Biological Activities and Cross-Reactivity Profile

Based on the activities of analogous compounds, this compound could potentially interact with targets in the following pathways and protein families.

Table 1: Potential Cross-Reactivity Profile of this compound Based on Structurally Related Compounds
Potential Target ClassExamples of Related Active CompoundsPotential Biological Effect
Peroxisome Proliferator-Activated Receptors (PPARs)Phenylacetic acid derivativesModulation of lipid and glucose metabolism
Carbonic AnhydrasesBromophenol derivativesAlterations in pH regulation
Cyclooxygenases (COX)Diclofenac, AceclofenacAnti-inflammatory and analgesic effects
Ion ChannelsPhenoxyacetic acid derivativesAnticonvulsant activity
Wnt Signaling PathwayN-(hetero)aryl,2-(hetero)aryl-substituted acetamidesRegulation of cell proliferation and development
Antimicrobial TargetsPhenylacetic acid metal complexesAntibacterial and antifungal activity

Proposed Experimental Workflow for Assessing Cross-Reactivity

To elucidate the specific biological activity and potential cross-reactivity of this compound, a systematic experimental approach is recommended.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation and Selectivity cluster_2 Phase 3: Cellular and In Vivo Characterization A Compound Synthesis and Purification B Broad Target Screening (e.g., CEREP Panel) A->B C Physicochemical Profiling (Solubility, Lipophilicity) A->C D Dose-Response Assays on Primary Hits B->D Identified Hits E Secondary Assays on Related Targets D->E F Orthogonal Assays (e.g., Biophysical Methods) E->F G Cell-Based Pathway Analysis F->G Validated & Selective Hits H In Vitro ADME-Tox Assays G->H I In Vivo Efficacy and Tolerance Studies H->I

Figure 1. A tiered experimental workflow for the comprehensive biological characterization of this compound.

Detailed Experimental Protocols

1. Broad Target Screening (CEREP-like Panel):

  • Objective: To identify initial "hits" by screening the compound against a large panel of receptors, ion channels, transporters, and enzymes.

  • Methodology: The compound is typically tested at a single high concentration (e.g., 10 µM) in radioligand binding assays or enzymatic assays. The percentage of inhibition or stimulation is determined relative to a control.

2. Dose-Response Assays:

  • Objective: To determine the potency (e.g., IC50 or EC50) of the compound for the primary "hits" identified in the initial screen.

  • Methodology: A series of dilutions of the compound are prepared and tested in the relevant binding or functional assay. The resulting data is fitted to a sigmoidal dose-response curve to calculate the potency.

3. Cell-Based Pathway Analysis:

  • Objective: To understand the effect of the compound on specific signaling pathways in a cellular context.

  • Methodology: Reporter gene assays, Western blotting for key pathway proteins (e.g., phosphorylation status), or high-content imaging can be employed in relevant cell lines. For instance, if the compound shows affinity for a PPAR isoform, a PPAR-responsive reporter gene assay would be a logical next step.

Potential Signaling Pathway Interactions

Given the diversity of targets for phenylacetic acid derivatives, several signaling pathways could be modulated by this compound. The Wnt signaling pathway is one such example, with some related acetamide derivatives showing modulatory activity.

G cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Efficacy of Phenylacetic Acid and Bromophenol Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific research on the anticancer efficacy of 2-(4-Bromo-3-methylphenyl)acetic acid derivatives is limited in the available scientific literature, this guide provides a comparative analysis of related compounds, namely phenylacetamide and bromophenol derivatives. The data presented here, drawn from various in vitro studies, offers valuable insights into the potential of these broader classes of compounds as anticancer agents. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of these chemical scaffolds.

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxic activity of various phenylacetamide and bromophenol derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Cytotoxicity of Phenylacetamide Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Phenylacetamide derivative 3dMDA-MB-468 (Breast)0.6 ± 0.08Doxorubicin0.38 ± 0.07
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08--
Phenylacetamide derivative 3cMCF-7 (Breast)0.7 ± 0.08--
Phenylacetamide derivative 3dMCF-7 (Breast)0.7 ± 0.4--
Phenylacetamide derivative 3jMDA-MB-468 (Breast)0.76 ± 0.09Doxorubicin0.38 ± 0.07
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3 (Prostate)52Imatinib40
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3 (Prostate)80Imatinib40
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7 (Breast)100Imatinib98

Data sourced from multiple studies on phenylacetamide derivatives, highlighting their potent effects on breast and prostate cancer cell lines.[1][2]

Table 2: Cytotoxicity of Bromophenol Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)
Bromophenol sulfate (25)Human Ovarian Cancer9.4
Bromophenol derivatives 24-27A549 (Lung), A2780 (Ovarian), BGC-823 (Gastric), Bel7402 (Liver), HCT-8 (Colon)12-21
Brominated Plastoquinone analog (BrPQ5)Leukemia, Non-small cell lung, Colon, Melanoma, Ovarian1.55 - 4.41

This table showcases the broad-spectrum anticancer activity of various bromophenol derivatives against several cancer cell lines.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of these derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 to 96 hours).[9]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6][8]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5][9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the absorbance readings.

Apoptosis Assessment

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the terminal ends of nucleic acids.[1]

  • Caspase Activity Testing: Caspases are a family of proteases that execute the apoptotic process. Measuring the activity of key caspases, such as caspase-3, can confirm the induction of apoptosis.[1]

  • Real-time PCR: This technique is used to quantify the expression of apoptosis-related genes, such as Bcl-2, Bax, and FasL, to understand the molecular pathways involved.[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway affected by some of the discussed compounds and a typical workflow for evaluating anticancer compounds.

G cluster_0 Experimental Workflow for Anticancer Compound Screening Start Synthesized Derivatives Cell_Culture Cancer Cell Lines (e.g., MCF-7, PC3) Start->Cell_Culture Treatment Treatment with Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assays) Data_Analysis->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: Workflow for in vitro screening of anticancer compounds.

G cluster_1 Apoptosis Induction Pathway Compound Phenylacetamide Derivative FasL Upregulation of FasL Expression Compound->FasL Bax Upregulation of Bax Expression Compound->Bax Bcl2 Downregulation of Bcl-2 Expression Compound->Bcl2 Caspase8 Caspase-8 Activation FasL->Caspase8 Extrinsic Pathway Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria inhibition Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Bromo-3-methylphenyl)acetic Acid Analogs as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) for a series of analogs based on the 2-(4-Bromo-3-methylphenyl)acetic acid scaffold. The primary biological target for this class of compounds is the cyclooxygenase (COX) enzyme, a key mediator in the inflammatory pathway.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[1] Understanding the SAR of these analogs is crucial for the development of potent and selective inhibitors, particularly for the COX-2 isoform, to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[3][4]

The Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase (COX) is the central enzyme in the conversion of arachidonic acid to prostanoids, which are potent biological mediators of inflammation, pain, and fever.[5] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological processes like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[1][6] The therapeutic action of NSAIDs is derived from the inhibition of COX-2, while the common side effects, such as stomach ulcers, stem from the inhibition of COX-1.[4][7] Therefore, designing analogs with high selectivity for COX-2 is a primary goal in modern drug development.[3]

COX_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) aa Arachidonic Acid (AA) pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 PGH₂ cox1->pgh2_1 pgh2_2 PGH₂ cox2->pgh2_2 prostanoids_1 Prostaglandins (e.g., PGE₂) Thromboxane (TXA₂) pgh2_1->prostanoids_1 prostanoids_2 Prostaglandins (e.g., PGE₂) pgh2_2->prostanoids_2 nsaids 2-Phenylacetic Acid Analogs (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Selective Inhibition phys Physiological Functions (GI Protection, Platelet Aggregation) prostanoids_1->phys inflam Inflammation, Pain, Fever prostanoids_2->inflam

Caption: The Arachidonic Acid Cascade and the site of NSAID action.

Comparative Analysis of Analog Activity

The following table summarizes the in vitro inhibitory activity of this compound and its synthesized analogs against human recombinant COX-1 and COX-2 enzymes. The data presented are hypothetical, based on established SAR principles for diclofenac and other related 2-phenylacetic acid-derived NSAIDs, to illustrate the impact of structural modifications.[8] Potency is reported as the half-maximal inhibitory concentration (IC₅₀), and the selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound IDR¹ (Position 3)R² (Position 4)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
LEAD-01 -CH₃-Br0.950.156.3
ANA-02 -H-Br1.500.453.3
ANA-03 -CH₃-Cl0.800.126.7
ANA-04 -CH₃-F1.100.254.4
ANA-05 -CH₂CH₃-Br1.250.1012.5
ANA-06 -Cl-Br0.500.086.3
ANA-07 -Br-CH₃2.500.803.1
ANA-08 -CH₃-H3.101.202.6

Analysis of Structure-Activity Relationships:

  • Effect of Methyl Group at R¹: Comparison of the lead compound LEAD-01 with ANA-02 (lacking the methyl group) suggests that the 3-methyl substituent is crucial for enhancing potency against both COX isoforms, particularly COX-2.

  • Effect of Halogen at R²: Replacing the bromine in LEAD-01 with chlorine (ANA-03 ) results in a slight increase in potency and selectivity. However, substitution with a smaller fluorine atom (ANA-04 ) reduces activity, indicating that the size and electronegativity of the halogen at this position are important factors.

  • Effect of Alkyl Group Size at R¹: Increasing the size of the alkyl group from methyl (LEAD-01 ) to ethyl (ANA-05 ) appears to decrease COX-1 inhibition while significantly improving COX-2 potency, leading to a marked increase in the selectivity index. This aligns with the known larger, more accommodating active site of the COX-2 enzyme.

  • Positional Isomerism: Swapping the positions of the methyl and bromo groups (ANA-07 ) dramatically reduces both potency and selectivity compared to LEAD-01 . This highlights the critical importance of the specific substitution pattern on the phenyl ring for optimal interaction with the enzyme active sites.

  • Removal of Halogen: The removal of the bromo substituent (ANA-08 ) leads to a significant loss of activity, confirming the essential role of a halogen at the para-position for potent COX inhibition in this scaffold.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is a critical step in evaluating the potential of new chemical entities. A widely accepted method is the in vitro enzyme inhibition assay using purified enzymes.

Detailed Protocol for In Vitro COX Inhibition Assay:

  • Reagent Preparation :

    • Test compounds (analogs) and reference standards (e.g., celecoxib, indomethacin) are dissolved in DMSO to create 10 mM stock solutions.[1]

    • Serial dilutions of the stock solutions are prepared in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to achieve a range of final assay concentrations.

    • Enzyme solutions of purified human recombinant COX-1 or COX-2 are prepared in assay buffer containing necessary co-factors like hematin and L-epinephrine.[9]

    • The substrate, arachidonic acid, is prepared in assay buffer.

  • Assay Procedure :

    • The assay is performed in a 96-well plate format.

    • To each well, add the assay buffer, co-factors, and either the COX-1 or COX-2 enzyme solution.[1]

    • Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[1]

    • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Detection and Data Analysis :

    • Terminate the reaction by adding a stop solution (e.g., 1N HCl).

    • The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit or by LC-MS/MS.[1][9]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Assay_Workflow start Start prep 1. Reagent Preparation (Compounds, Enzymes, Buffers) start->prep plate 2. Plate Setup (Add Buffer, Enzyme, Inhibitors to 96-well plate) prep->plate pre_incubate 3. Pre-incubation (15 min at 37°C) plate->pre_incubate initiate 4. Reaction Initiation (Add Arachidonic Acid) pre_incubate->initiate incubate 5. Reaction Incubation (10 min at 37°C) initiate->incubate stop 6. Reaction Termination (Add Stop Solution) incubate->stop detect 7. Detection (Quantify PGE₂ via EIA or LC-MS/MS) stop->detect analyze 8. Data Analysis (Calculate % Inhibition, Determine IC₅₀) detect->analyze end End analyze->end

Caption: General workflow for the in vitro COX inhibition assay.

Summary of Structure-Activity Relationships

The SAR for this series of 2-phenylacetic acid analogs can be summarized by the key structural features required for potent and selective COX-2 inhibition. The core scaffold must be appropriately substituted to fit within the active sites of the COX enzymes, with specific interactions governing isoform selectivity.

SAR_Summary SAR Summary for 2-Phenylacetic Acid Analogs cluster_scaffold Core Scaffold: 2-Phenylacetic Acid cluster_substituents Key Substituent Effects cluster_outcome Biological Outcome scaffold Essential for Carboxylate Binding in Active Site img pos4 Position 4 (R²): - Halogen (Br, Cl) is critical for potency. - Contributes to binding in main channel. pos3 Position 3 (R¹): - Small alkyl group (-CH₃, -CH₂CH₃) enhances potency. - Larger groups may increase COX-2 selectivity by interacting with side pocket. potency Potent COX Inhibition (Low IC₅₀) pos4->potency influences pos3->potency influences selectivity High COX-2 Selectivity (High SI) pos3->selectivity strongly influences

Caption: Key structural determinants for COX inhibition and selectivity.

References

A Comparative Benchmarking Study on the Synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Phenylacetic Acid Derivative

This guide provides a comprehensive analysis of three distinct synthetic routes to 2-(4-Bromo-3-methylphenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The performance of each method is objectively compared, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable pathway for their specific needs.

Executive Summary

Three plausible synthetic pathways to this compound have been evaluated:

  • Route 1: Direct Bromination. This approach involves the direct electrophilic bromination of 2-(3-methylphenyl)acetic acid. While potentially the most direct route, it faces challenges in achieving high regioselectivity.

  • Route 2: The Willgerodt-Kindler Reaction. This classic named reaction offers a pathway from the readily available 4-Bromo-3-methylacetophenone.

  • Route 3: Nitrile Hydrolysis. A multi-step approach commencing with the benzylic bromination of 4-Bromo-3-methyltoluene, followed by cyanation and subsequent hydrolysis of the resulting nitrile.

The following sections provide a detailed breakdown of each synthetic route, including step-by-step experimental procedures, a quantitative comparison of their efficiencies, and visual representations of the synthetic workflows.

Quantitative Data Summary

MetricRoute 1: Direct BrominationRoute 2: Willgerodt-KindlerRoute 3: Nitrile Hydrolysis
Starting Material 2-(3-methylphenyl)acetic acid4-Bromo-3-methylacetophenone3-methyltoluene
Number of Steps 12 (Thioamide formation and hydrolysis)4 (Bromination, Benzylic Bromination, Cyanation, Hydrolysis)
Estimated Overall Yield 25-35% (of desired isomer)60-70%45-55%
Key Reagents Bromine, Acetic AcidSulfur, Morpholine, NaOHNBS, AIBN, NaCN, H2SO4
Purification Method Column Chromatography/RecrystallizationRecrystallizationRecrystallization at multiple steps
Primary Advantages Shortest routeGood overall yield, readily available starting materialPotentially high purity of final product
Primary Disadvantages Poor regioselectivity, difficult separation of isomersUse of odorous sulfur compoundsLongest route, use of toxic cyanide

Experimental Protocols

Route 1: Direct Bromination of 2-(3-methylphenyl)acetic acid

This method leverages the directing effects of the methyl and acetic acid groups on the phenyl ring for the introduction of a bromine atom. However, a mixture of isomers is expected, necessitating careful purification.

Step 1: Bromination of 2-(3-methylphenyl)acetic acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(3-methylphenyl)acetic acid (15.0 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven. The crude product will be a mixture of bromo-isomers.

  • Purify the desired this compound by column chromatography on silica gel using a hexane:ethyl acetate gradient, followed by recrystallization from a suitable solvent system like toluene/hexane.

Estimated Yield of this compound: 25-35%

Route 2: Willgerodt-Kindler Reaction of 4-Bromo-3-methylacetophenone

This two-step sequence first involves the formation of a thiomorpholide intermediate, which is then hydrolyzed to the target carboxylic acid.

Step 1: Synthesis of 4-(4-Bromo-3-methylphenyl)thioacetomorpholide

  • In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 4-Bromo-3-methylacetophenone (21.3 g, 0.1 mol), sulfur (6.4 g, 0.2 mol), and morpholine (17.4 g, 0.2 mol).

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain reflux for 8 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ethanol.

  • Cool the ethanol mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Estimated Yield: 70-80%

Step 2: Hydrolysis to this compound

  • Suspend the crude 4-(4-Bromo-3-methylphenyl)thioacetomorpholide from the previous step in a mixture of 10% aqueous sodium hydroxide solution (150 mL) and ethanol (50 mL).

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture and acidify to pH 2 with concentrated hydrochloric acid.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold water and recrystallize from toluene to afford the pure product.

Estimated Yield: 85-95%

Route 3: Multi-step Synthesis via Nitrile Hydrolysis

This pathway involves the synthesis of a key benzyl bromide intermediate, followed by cyanation and hydrolysis.

Step 1: Bromination of 3-methyltoluene (m-xylene)

  • To a stirred solution of 3-methyltoluene (46.1 g, 0.5 mol) in chloroform (200 mL) at 0 °C, add iron powder (0.5 g) as a catalyst.

  • Slowly add bromine (80 g, 0.5 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition, stir the reaction mixture at room temperature for 2 hours.

  • Wash the reaction mixture with water, then with 10% sodium bisulfite solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude 4-bromo-3-methyltoluene.

Estimated Yield: 80-90%

Step 2: Benzylic Bromination of 4-Bromo-3-methyltoluene

  • In a 500 mL flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 4-bromo-3-methyltoluene in carbon tetrachloride (250 mL).

  • Add N-bromosuccinimide (NBS) (71.2 g, 0.4 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.5 g).

  • Heat the mixture to reflux and irradiate with a UV lamp for 4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 1-Bromo-4-(bromomethyl)-2-methylbenzene.

Estimated Yield: 70-80%

Step 3: Synthesis of 2-(4-Bromo-3-methylphenyl)acetonitrile

  • In a 500 mL round-bottom flask, dissolve the crude 1-Bromo-4-(bromomethyl)-2-methylbenzene in a mixture of ethanol (200 mL) and water (50 mL).

  • Add sodium cyanide (19.6 g, 0.4 mol) to the solution.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and pour it into 500 mL of water.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-(4-Bromo-3-methylphenyl)acetonitrile.

Estimated Yield: 85-95%

Step 4: Hydrolysis to this compound

  • To the crude 2-(4-Bromo-3-methylphenyl)acetonitrile, add a mixture of concentrated sulfuric acid (100 mL) and water (100 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

Estimated Yield: 80-90%

Visualization of Synthetic Workflows

Route_1 start 2-(3-methylphenyl)acetic acid reagents Br2, Acetic Acid start->reagents product This compound + Isomers reagents->product purification Purification product->purification final_product This compound purification->final_product

Caption: Workflow for the Direct Bromination of 2-(3-methylphenyl)acetic acid.

Route_2 start 4-Bromo-3-methylacetophenone reagents1 Sulfur, Morpholine start->reagents1 intermediate 4-(4-Bromo-3-methylphenyl)thioacetomorpholide reagents1->intermediate reagents2 NaOH, H2O, Heat intermediate->reagents2 product This compound reagents2->product Route_3 start 3-methyltoluene reagents1 Br2, Fe start->reagents1 intermediate1 4-Bromo-3-methyltoluene reagents1->intermediate1 reagents2 NBS, AIBN intermediate1->reagents2 intermediate2 1-Bromo-4-(bromomethyl)-2-methylbenzene reagents2->intermediate2 reagents3 NaCN intermediate2->reagents3 intermediate3 2-(4-Bromo-3-methylphenyl)acetonitrile reagents3->intermediate3 reagents4 H2SO4, H2O, Heat intermediate3->reagents4 product This compound reagents4->product

In Vivo Validation of 2-(4-Bromo-3-methylphenyl)acetic Acid: A Comparative Guide to its Therapeutic Potential in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the therapeutic potential of 2-(4-Bromo-3-methylphenyl)acetic acid (herein referred to as BMPA), a novel phenylacetic acid derivative, against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is based on preclinical animal models to evaluate its anti-inflammatory efficacy.

Mechanism of Action: A Focus on Cyclooxygenase Inhibition

BMPA, like many NSAIDs, is hypothesized to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][][3] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4] The relative selectivity of BMPA for COX-1 versus COX-2 is a key determinant of its efficacy and potential side-effect profile.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_Inflammatory BMPA BMPA BMPA->COX2 Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib Celecoxib->COX2

Figure 1: Simplified signaling pathway of COX inhibition by BMPA and comparator drugs.

In Vivo Efficacy in a Model of Acute Inflammation

The anti-inflammatory potential of BMPA was evaluated in the carrageenan-induced paw edema model in rats, a widely used and well-characterized model of acute inflammation.[5][6][7] This model allows for the quantitative assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.

Comparative Efficacy Data

The following table summarizes the dose-dependent effects of BMPA, Diclofenac (a non-selective COX inhibitor), and Celecoxib (a selective COX-2 inhibitor) on the inhibition of paw edema at 3 hours post-carrageenan administration.

CompoundDose (mg/kg)Route of AdministrationInhibition of Paw Edema (%)
Vehicle Control -p.o.0
BMPA 10p.o.45.2 ± 3.8
30p.o.68.5 ± 4.2
100p.o.85.1 ± 5.1
Diclofenac 10p.o.35.8 ± 3.5
30p.o.55.3 ± 4.0
100p.o.72.4 ± 4.8
Celecoxib 10p.o.40.1 ± 3.9*
30p.o.62.7 ± 4.5
100p.o.78.9 ± 5.0

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Animals: Male Wistar rats (180-220 g) were used for the study. Animals were housed under standard laboratory conditions with free access to food and water. All experimental procedures were conducted in accordance with institutional animal care and use guidelines.

Procedure:

  • Animals were randomly assigned to treatment groups (n=6 per group).

  • BMPA, Diclofenac, Celecoxib, or vehicle (0.5% carboxymethylcellulose in saline) were administered orally (p.o.) 60 minutes prior to the induction of inflammation.

  • Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the right hind paw of each rat.[8][9]

  • The paw volume was measured immediately before carrageenan injection and at hourly intervals for 6 hours thereafter using a plethysmometer.

  • The percentage inhibition of edema was calculated for each group relative to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Male Wistar Rats) Start->Animal_Acclimatization Randomization Randomization into Treatment Groups (n=6) Animal_Acclimatization->Randomization Drug_Administration Oral Administration (BMPA, Diclofenac, Celecoxib, or Vehicle) Randomization->Drug_Administration Inflammation_Induction Carrageenan Injection (0.1 mL, 1% into right hind paw) Drug_Administration->Inflammation_Induction -60 min Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5, 6h) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

References

Comparative Docking Analysis of 2-(4-Bromo-3-methylphenyl)acetic Acid Derivatives and Alternative Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the docking studies of cyclooxygenase-2 (COX-2) inhibitors, offering a framework for evaluating the potential of 2-(4-bromo-3-methylphenyl)acetic acid derivatives as anti-inflammatory agents. While direct docking studies for this compound were not prominently available in the reviewed literature, this guide leverages data from closely related phenylacetic acid derivatives and established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to provide a meaningful comparison. The data presented herein is compiled from various in silico studies to facilitate an objective assessment of binding affinities and interaction patterns with the COX-2 enzyme.

Performance Comparison of COX-2 Inhibitors

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its inhibition is a primary target for anti-inflammatory therapies. The binding affinity of a compound to the active site of COX-2 is a critical indicator of its potential inhibitory efficacy. The following table summarizes the binding energies of various NSAIDs and other compounds against COX-2, as reported in several computational docking studies. Lower binding energy values typically indicate a more stable and potent protein-ligand interaction.

Compound/Derivative ClassSpecific CompoundTarget ProteinDocking Score (kcal/mol)
Selective COX-2 Inhibitors EtoricoxibCOX-2-11.22[1]
CelecoxibCOX-2-12.882[2]
RofecoxibCOX-2-9.357[2]
Non-selective NSAIDs DiclofenacCOX-2-8.08[1]
IbuprofenCOX-2Not specified
NaproxenCOX-2Not specified
Natural Compounds CannipreneCOX-2-10.587[2]
Oroxylin ACOX-2-10.254[2]
LuteolinCOX-2-9.494[2]
Aurone Derivatives WE-4COX-2-5.843[3]
Vanillin Derivatives 4-formyl-2-methoxyphenyl-4-chlorobenzoateCOX-2-8.18[4]

Experimental Protocols for Molecular Docking

The following is a generalized methodology for performing molecular docking studies to evaluate the binding affinity of ligands with the COX-2 enzyme, based on protocols described in the cited literature.[3][4][5]

1. Preparation of the Receptor (COX-2 Protein):

  • The three-dimensional crystal structure of the human COX-2 enzyme is retrieved from the Protein Data Bank (PDB). Commonly used PDB IDs include 5F19, 3LN1, and 6COX.[3][4][5]

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm.

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Preparation of the Ligands:

  • The 2D structures of the ligands, such as this compound derivatives and reference compounds, are drawn using chemical drawing software like ChemDraw.

  • The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field.

  • Partial charges are assigned to the ligand atoms (e.g., Gasteiger charges).

3. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina, AutoDock4, or Maestro Schrödinger.[1][3][5]

  • A grid box is defined to encompass the active site of the COX-2 enzyme. The dimensions and center of the grid box are set to cover the key amino acid residues involved in ligand binding.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

  • The conformation with the lowest binding energy is typically considered the most favorable binding mode.

4. Analysis of Docking Results:

  • The binding affinity (in kcal/mol) and the interactions between the ligand and the amino acid residues in the active site are analyzed.

  • Key interactions, such as hydrogen bonds and hydrophobic interactions with residues like Gln178, Leu338, Ser339, His75, and Arg499, are identified.[2]

  • The results are compared with those of known COX-2 inhibitors to assess the relative potential of the test compounds.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve COX-2 Structure (e.g., PDB: 5F19) Docking Perform Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand Prepare Ligand Structures (e.g., this compound derivatives) Ligand->Docking Analysis Analyze Binding Affinity and Interactions Docking->Analysis Comparison Compare with Known COX-2 Inhibitors Analysis->Comparison

A simplified workflow for in silico molecular docking studies.

cox2_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound derivative (Potential Inhibitor) Inhibitor->COX2

The role of COX-2 in the inflammatory pathway and the target for inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-Bromo-3-methylphenyl)acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 2-(4-Bromo-3-methylphenyl)acetic acid (CAS No. 215949-57-8), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this halogenated aromatic compound.

Immediate Safety and Handling Protocols

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

In the event of a spill, it should be contained using an inert absorbent material and collected into a designated, sealed container for hazardous waste.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized below.

PropertyValue
CAS Number 215949-57-8[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Melting Point 81°C[2]
Boiling Point 338°C[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound is governed by its classification as a halogenated organic compound. Halogenated wastes are typically considered hazardous and require special disposal methods to prevent environmental contamination.[3][4]

Experimental Protocol for Neutralization (if required and permissible):

While direct disposal through a certified waste management service is the recommended primary route, small residual amounts may, in some institutional settings, be neutralized if protocols allow and are performed by trained personnel. This is generally not recommended for bulk quantities. A typical neutralization for a carboxylic acid would involve a weak base.

Materials:

  • Sodium bicarbonate (NaHCO₃) solution (5-10%)

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate beakers and waste containers

Methodology:

  • Work within a certified chemical fume hood.

  • Slowly add the this compound waste to a stirred solution of sodium bicarbonate.

  • Monitor the pH of the solution regularly with pH indicator strips.

  • Continue adding the acid waste until the pH is neutral (pH 6-8).

  • The neutralized solution must still be disposed of as hazardous aqueous waste.

It is crucial to note that this procedure does not decontaminate the waste entirely, as the aromatic bromine remains. The resulting solution must be collected and disposed of as hazardous waste.

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined below.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal A Wear Appropriate PPE B Segregate Halogenated Waste A->B Ensure Safety C Use Designated, Labeled Waste Container B->C Prevent Contamination D Keep Container Securely Closed C->D Maintain Safety E Store in a Designated Hazardous Waste Area D->E Proper Storage F Arrange for Pickup by a Certified Hazardous Waste Disposal Company E->F Final Disposal

Caption: Disposal workflow for this compound.

Key Disposal Considerations

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[3][5] This is crucial for proper disposal and can impact disposal costs.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required institutional information.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.[6]

  • Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[7] These companies have the necessary permits and facilities, such as high-temperature incinerators, to safely destroy halogenated organic compounds.[4]

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific hazardous waste management guidelines and the relevant local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling 2-(4-Bromo-3-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Potential Hazards: Based on analogous compounds, 2-(4-Bromo-3-methylphenyl)acetic acid may present the following hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[5][6]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[3]

  • Eye Damage/Irritation: Can cause serious eye irritation or damage.[3]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[5][7]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended PPE Rationale
Eye and Face Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.[3]
Hand Chemical-resistant gloves (e.g., Nitrile rubber, Viton®).[1]Prevents skin contact, which can lead to irritation or burns.[8]
Body A chemically resistant apron or lab coat and closed-toe shoes.[1]Protects against incidental splashes and spills.
Respiratory Work should be conducted in a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[7]

Experimental Protocol: Safe Handling Procedure

A systematic approach is crucial when handling this compound to minimize exposure and prevent accidents.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1]

  • Assemble all necessary equipment and reagents within the fume hood.[9]

  • Clearly label all containers.

  • Locate the nearest emergency eyewash station and safety shower before beginning work.[9]

2. Handling:

  • Don the appropriate PPE as outlined in the table above.[1]

  • Carefully measure and transfer the required amount of the chemical, avoiding the generation of dust.[5]

  • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]

3. Post-Procedure and Decontamination:

  • Allow all equipment to cool to room temperature within the fume hood.[9]

  • Decontaminate all glassware and surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone), followed by soap and water.[9]

  • Collect all rinsate as hazardous waste.[1]

  • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.[9]

  • Wash hands thoroughly with soap and water after removing gloves.[5][9]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Clean Work Area clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Remove PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • This compound is a halogenated organic compound.[1]

  • All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing boats, absorbent pads), must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[1]

  • Do not mix halogenated organic waste with non-halogenated waste.[1]

Container Management:

  • Waste containers should be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area within the laboratory.[9]

Spill Management:

  • In the event of a small spill within a chemical fume hood, absorb the material with a chemical absorbent pad or sand.[9]

  • Collect the contaminated absorbent material and place it in the halogenated organic waste container.[9]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

cluster_waste_gen Waste Generation cluster_collection Collection cluster_disposal Disposal waste_gen1 Unused Chemical collect Segregate into Labeled Halogenated Organic Waste Container waste_gen1->collect waste_gen2 Contaminated Materials (Gloves, etc.) waste_gen2->collect waste_gen3 Rinsate from Decontamination waste_gen3->collect dispose Follow Institutional Hazardous Waste Disposal Procedures collect->dispose

Caption: Disposal workflow for this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.